molecular formula C11H17NO2S B8806385 N-tert-butyl-1-phenylmethanesulfonamide CAS No. 51270-35-0

N-tert-butyl-1-phenylmethanesulfonamide

Cat. No.: B8806385
CAS No.: 51270-35-0
M. Wt: 227.33 g/mol
InChI Key: IRIVGVXUWNPUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-phenylmethanesulfonamide is a chemical compound of significant interest in advanced materials research and development. This sulfonamide derivative is recognized for its utility in the formulation of specialized inks for electronic applications. Sulfonamides with structural similarities, such as N-tert-butyl-1-methylcyclopropane-1-sulfonamide and N-tert-butyl-3-chloropropane-1-sulfonamide, are effectively employed as ligands on the surfaces of inorganic nanomaterials, including quantum dots (QDs) . These ligands are critical for stabilizing nanomaterial dispersions in organic solvents, which is a fundamental prerequisite for the creation of functional inks suitable for solution-processing techniques like inkjet printing . The application of these sulfonamide-stabilized nanomaterials is pivotal in the fabrication of next-generation electronic and optoelectronic devices, such as Quantum Dot Light Emitting Diodes (QLEDs) . The tert-butyl and phenyl groups within the molecule can contribute to favorable properties such as enhanced solubility and appropriate boiling points, which are essential parameters for the processing and thermal treatment of functional thin films . As a research chemical, this compound provides scientists with a valuable tool for investigating structure-property relationships in ligand design and for developing novel nanomaterials with tailored characteristics. This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

51270-35-0

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

N-tert-butyl-1-phenylmethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)12-15(13,14)9-10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3

InChI Key

IRIVGVXUWNPUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)CC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

N-tert-butyl-1-phenylmethanesulfonamide: Synthesis and Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-tert-butyl-1-phenylmethanesulfonamide Structure Elucidation Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Synthetic Organic Chemists

Executive Summary

This technical guide provides a rigorous framework for the synthesis and structural characterization of This compound (CAS: 51270-35-0). As a sulfonamide derivative featuring both a benzylic moiety and a bulky tert-butyl group, this compound serves as a critical model for studying steric hindrance in sulfonamide reactivity and as a scaffold in the development of protease inhibitors. This document details a self-validating synthetic protocol and a comprehensive spectroscopic analysis (NMR, IR, MS) to ensure absolute structural confirmation.

Synthetic Protocol: Nucleophilic Substitution

The most robust route to this compound is the nucleophilic attack of tert-butylamine on phenylmethanesulfonyl chloride (


-toluenesulfonyl chloride). This reaction follows a standard 

-type mechanism at the sulfur atom, driven by the elimination of HCl, which is scavenged by a tertiary amine base.
Reaction Pathway (Graphviz Visualization)

SynthesisPathway SM1 Phenylmethanesulfonyl Chloride Inter Tetrahedral Intermediate SM1->Inter Nucleophilic Attack SM2 tert-Butylamine SM2->Inter Base Triethylamine (Et3N) ByProd Et3N·HCl Base->ByProd H+ Scavenging Prod N-tert-butyl-1-phenyl methanesulfonamide Inter->Prod Cl- Elimination Inter->ByProd

Caption: Nucleophilic substitution mechanism converting sulfonyl chloride to sulfonamide via base-mediated elimination.

Experimental Methodology

Reagents:

  • Phenylmethanesulfonyl chloride (1.0 eq)

  • tert-Butylamine (1.2 eq)

  • Triethylamine (

    
    , 1.5 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve phenylmethanesulfonyl chloride (1.91 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to

    
     using an ice bath.
    
  • Addition: In a separate vial, mix tert-butylamine (1.26 mL, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic; temperature control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with 1M HCl (20 mL) to neutralize excess amine. Separate the organic layer and wash sequentially with saturated

    
     (20 mL) and brine (20 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield white crystals.
    

Structural Elucidation & Validation

Confirmation of the structure relies on a triad of spectroscopic data: Mass Spectrometry (molecular weight), Infrared Spectroscopy (functional groups), and Nuclear Magnetic Resonance (connectivity).

Mass Spectrometry (MS) Fragmentation Logic

The fragmentation pattern of sulfonamides is distinct. The molecular ion (


) typically undergoes cleavage at the S-N bond or loss of 

.
  • Molecular Ion (

    
    ):  m/z 227.1
    
  • Base Peak: Loss of methyl from t-butyl or benzyl cation formation (Tropylium ion, m/z 91).

  • Diagnostic Loss:

    
     rearrangement.
    

MassSpec M Molecular Ion [M]+ m/z 227 Frag1 [M - CH3]+ m/z 212 M->Frag1 -CH3 Frag2 Benzyl Cation (Tropylium) m/z 91 M->Frag2 S-C Cleavage Frag3 [M - SO2 - CH3]+ (Amine fragment) Frag1->Frag3 -SO2

Caption: Primary fragmentation pathways in EI-MS for this compound.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the sulfonamide formation and the integrity of the benzene ring.

Functional GroupFrequency (

)
Assignment
N-H Stretch

Sharp band, confirms secondary sulfonamide.
C-H Stretch

Alkyl C-H (strong t-butyl signal).

Asymmetric

Diagnostic sulfonamide doublet.

Symmetric

Diagnostic sulfonamide band.
Aromatic C=C

Benzene ring breathing modes.
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for establishing connectivity. The presence of the benzylic methylene (


) and the tert-butyl group provides a unique fingerprint.

Predicted


 NMR Data (400 MHz, 

):
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Aromatic

Multiplet (m)5HPhenyl ring protons.
Benzylic

Singlet (s)2H

between Phenyl and

. Upfield from chloride precursor (~4.8 ppm).
Amine

Broad Singlet (br s)1H

, exchangeable with

.
tert-Butyl

Singlet (s)9H3 x

groups. High intensity, sharp singlet.

Causality in Shift Assignment:

  • Benzylic Shift (

    
     ppm):  The methylene protons are deshielded by the electron-withdrawing sulfonyl group and the magnetic anisotropy of the benzene ring. However, they are slightly more shielded than in the starting material (sulfonyl chloride) due to the donation from the nitrogen lone pair into the sulfonyl system.
    
  • tert-Butyl (

    
     ppm):  The bulky alkyl group is sufficiently removed from the aromatic ring current, appearing in the standard aliphatic region but slightly downfield due to the inductive effect of the nitrogen.
    

Quality Control & Storage

  • Purity Check: HPLC (>98% area under curve) using a C18 column (Water/Acetonitrile gradient).

  • Melting Point: Expected range

    
     (consistent with similar benzyl sulfonamide analogs).
    
  • Storage: Store in a cool, dry place. Sulfonamides are generally stable, but protection from moisture prevents long-term hydrolysis.

References

  • Synthesis of Sulfonamides: King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines. Canadian Journal of Chemistry. Link

  • NMR Chemical Shifts: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Sulfonamide IR Spectra: Goldstein, M., et al. (1959). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta. Link

  • Mechanistic Insight: Shaikh, T. M., et al. (2011). Sulfonamides: A Review of their Synthesis and Biological Activities. Journal of Chemical and Pharmaceutical Research.

Mechanistic Paradigms of N-tert-Butyl-1-phenylmethanesulfonamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0), commonly referred to as N-tert-butyl benzylsulfonamide, is a highly versatile scaffold in modern organic synthesis. Far beyond a simple protective group, the N-tert-butyl sulfonamide motif acts as a dynamic control element. It dictates chemoselectivity in transition-metal-catalyzed C–H functionalizations, serves as a robust directing group for site-selective lithiation, and provides a reliable, orthogonal deprotection profile. This whitepaper deconstructs the causality behind its mechanistic behavior, providing self-validating protocols and quantitative thermodynamic insights for advanced synthetic applications.

Structural Logic & Thermodynamic Profiling

The synthetic utility of this compound stems from the synergistic relationship between the benzylic methylene core and the sterically demanding N-tert-butyl group.

  • Steric Shielding: The bulky tert-butyl group effectively masks the sulfonamide nitrogen. In transition-metal catalysis, this steric bulk raises the activation energy for direct intramolecular C–N bond coupling, thereby acting as a kinetic switch that redirects the catalytic cycle toward alternative pathways, such as ortho-C–H activation[1].

  • Electronic Modulation: The electron-donating nature of the tert-butyl group stabilizes the nitrogen lone pair, reducing its nucleophilicity compared to N-H or N-alkyl variants.

  • Acidic Differentiation: The molecule possesses two distinct acidic sites: the sulfonamide N–H (pKa ~16) and the benzylic C–H (pKa ~24). This differential acidity allows for the sequential generation of a highly reactive C,N-dianion, enabling regioselective

    
    -functionalization.
    

Steric Shielding in Pd-Catalyzed C–H Functionalization

In palladium-catalyzed Catellani-type reactions (Pd/NBE chemistry), controlling chemoselectivity between C–N coupling and C–H activation is notoriously difficult. Unprotected or N-Boc protected amines often undergo rapid, direct C–N coupling due to a low kinetic barrier.

By employing the N-tert-butyl group, the energy barrier for direct intramolecular C–N bond coupling is significantly elevated due to severe steric hindrance in the transition state[1]. Consequently, the energy barrier for ortho-C–H bond activation becomes comparatively lower, steering the reaction exclusively toward C–H functionalization (e.g., forming C4-aminated indoles)[1].

G Sub N-tBu Substrate + Pd(0) Catalyst OxAdd Oxidative Addition Pd(II) Intermediate Sub->OxAdd PathwayA Direct C-N Coupling (Sterically Blocked) OxAdd->PathwayA High ΔG‡ PathwayB Ortho C-H Activation (Kinetically Favored) OxAdd->PathwayB Low ΔG‡ Prod Functionalized Product PathwayB->Prod

Caption: Divergent catalytic pathways demonstrating the kinetic shielding effect of the N-tert-butyl group.

Carbanion Chemistry: -Lithiation and Electrophilic Trapping

The benzylic position of this compound is highly susceptible to functionalization via carbanion chemistry. Because the N–H proton is more acidic than the benzylic C–H protons, treatment with a strong base (e.g., n-BuLi) first yields a nitrogen monoanion. The addition of a second equivalent of base deprotonates the benzylic position, generating a C,N-dianion.

According to Hard-Soft Acid-Base (HSAB) theory, the resulting benzylic carbanion is a "soft" nucleophile, whereas the nitrogen anion is "hard." When exposed to soft electrophiles (like alkyl halides), the reaction proceeds with exquisite regioselectivity at the carbon center, leaving the nitrogen untouched[2].

G Start N-tBu-1-phenylmethanesulfonamide Step1 1.0 equiv n-BuLi (Fast N-H Deprotonation) Start->Step1 Monoanion Nitrogen Monoanion (Hard Nucleophile) Step1->Monoanion Step2 1.2 equiv n-BuLi (Slower C-H Deprotonation) Monoanion->Step2 Dianion C,N-Dianion Intermediate (Highly Reactive) Step2->Dianion Step3 Electrophile (R-X) Soft-Soft Interaction Dianion->Step3 Product α-Alkylated Sulfonamide Step3->Product

Caption: Stepwise generation of the C,N-dianion and subsequent regioselective


-alkylation.

Chemoselective Cleavage: The Deprotection Pathway

While the N-tert-butyl group is highly resistant to basic conditions, nucleophiles, and catalytic hydrogenation, it can be cleaved under specific acidic conditions. Strong Brønsted acids (e.g., Triflic acid) or Lewis acids (e.g.,


, 

) facilitate deprotection via an

mechanism[3]. The acid coordinates to the sulfonamide oxygen or nitrogen, promoting the heterolytic cleavage of the C–N bond to release a stable tert-butyl cation (which typically eliminates to form isobutylene) and the primary sulfonamide[3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Regioselective -Alkylation via Dianion Generation

Purpose: To functionalize the benzylic position while keeping the sulfonamide intact.

  • Preparation: Dissolve this compound (1.0 equiv, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Causality: Argon prevents quenching of the highly basic organolithium reagent by atmospheric moisture or

    
    .
    
  • First Deprotonation: Cool the reaction mixture to -78 °C. Add n-BuLi (2.5 M in hexanes, 1.05 equiv) dropwise. Stir for 30 minutes. Causality: The low temperature prevents unwanted side reactions (e.g., ortho-lithiation of the phenyl ring) while selectively deprotonating the more acidic N–H bond.

  • Second Deprotonation: Add a second portion of n-BuLi (1.15 equiv). Allow the reaction to warm to 0 °C for 1 hour to ensure complete formation of the C,N-dianion, which manifests as a deep yellow/orange solution.

  • Electrophilic Trapping: Re-cool to -78 °C and add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Slowly warm to room temperature over 4 hours. Causality: Soft-soft interaction ensures the electrophile reacts exclusively at the benzylic carbanion.

  • Quenching & Workup: Quench with saturated aqueous

    
     (20 mL) to neutralize excess base. Extract with EtOAc, dry over 
    
    
    
    , and purify via flash chromatography.
Protocol B: Chemoselective N-tert-Butyl Deprotection using

Purpose: To reveal the primary sulfonamide post-functionalization[3].

  • Reagent Generation: In a flame-dried flask, generate

    
    in situ by reacting aluminum foil (1.5 equiv) with iodine (2.2 equiv) in anhydrous acetonitrile at reflux until the color fades. Causality: In situ generation ensures the Lewis acid is highly active and anhydrous.
    
  • Cleavage: Add the

    
    -alkylated N-tert-butyl sulfonamide (1.0 equiv) to the 
    
    
    
    solution at room temperature. Stir for 2–4 hours. Causality: The
    
    
    coordinates to the sulfonamide, facilitating
    
    
    cleavage of the tert-butyl group without affecting the newly formed benzylic C–C bonds[3].
  • Workup: Quench with aqueous sodium thiosulfate (

    
    ) to neutralize any residual iodine, extract with DCM, and concentrate to yield the primary sulfonamide[3].
    

Quantitative Data & Comparative Analysis

The following tables summarize the kinetic and thermodynamic advantages of the N-tert-butyl group compared to other common protecting groups.

Table 1: Influence of N-Protecting Groups on Pd-Catalyzed Chemoselectivity [1]

N-Protecting GroupSteric Hindrance (A-value)Dominant PathwayYield of C-H Activated Product
-H (Unprotected) LowDirect C-N Coupling< 5%
-Boc ModerateDirect C-N Coupling< 10%
-Acetyl (Ac) LowDirect C-N Coupling< 5%
-tert-Butyl (tBu) High (~4.8 kcal/mol) Ortho C-H Activation 87%

Note: The massive steric bulk of the t-Bu group completely inverts the kinetic preference of the catalytic cycle[1].

Table 2: Deprotection Conditions for N-tert-Butyl Sulfonamides [3]

Reagent SystemSolventTemperatureTimeTypical YieldMechanism
Trifluoroacetic Acid (TFA)DCM25 °C12 h75-85%Brønsted Acid /

Triflic Acid (TfOH)Toluene80 °C2 h>90%Brønsted Acid /

Aluminum Triiodide (

)
Acetonitrile 25 °C 3 h 85-95% Lewis Acid /

References

  • Pd/smNBE(D) Chemistry Meets the Amino Group: Catalytic Cycle and Chemoselectivity Accounts of Chemical Research - ACS Publications URL:[Link]

  • Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst Angewandte Chemie International Edition (via PMC) URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This guide details the optimized synthesis of N-tert-butyl-1-phenylmethanesulfonamide (also known as N-tert-butyl-


-toluenesulfonamide) via the nucleophilic substitution of phenylmethanesulfonyl chloride with tert-butylamine.

Unlike standard sulfonamide syntheses, this reaction presents a specific mechanistic hazard: the formation of a reactive sulfene intermediate (


) due to the high acidity of the benzylic protons. Failure to control this pathway leads to stilbene byproducts and low yields. This protocol utilizes a kinetic control strategy  at 0°C with excess amine to ensure selective trapping of the intermediate, guaranteeing high purity (>98%) suitable for pharmaceutical screening.

Chemical Background & Mechanistic Insight

The "Sulfene" Challenge

The synthesis of sulfonamides from sulfonyl chlorides is typically a straightforward nucleophilic substitution (


-like). However, phenylmethanesulfonyl chloride (1)  possesses acidic 

-protons (

in DMSO).

In the presence of base (even the amine nucleophile), the reaction does not proceed via direct displacement. Instead, it follows an Elimination-Addition (E1cB) pathway:

  • Elimination: Base removes an

    
    -proton, eliminating chloride to form phenylsulfene  (
    
    
    
    ).
  • Addition: The amine (

    
    ) attacks the highly electrophilic sulfur of the sulfene to form the sulfonamide.
    

Critical Control Point: If the amine concentration is too low or the temperature too high, the sulfene intermediate will undergo side reactions, primarily dimerization to stilbenes or thiophene dioxides (King & Durst, 1966). Therefore, inverse addition (adding chloride to amine) or maintaining a high local concentration of amine is crucial.

Reaction Scheme

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Phenylmethanesulfonyl chloride 190.651.0SolidElectrophile / Sulfene Precursor
tert-Butylamine 73.142.50.696Nucleophile & Base
Dichloromethane (DCM) 84.93Solvent1.33Anhydrous Solvent
1M HCl (aq) -Wash-Quench / Amine Removal
Sat. NaHCO₃ (aq) -Wash-Neutralization
Step-by-Step Methodology
Phase 1: Reaction Setup (0 – 30 min)
  • System Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Nucleophile Charge: Add tert-butylamine (2.5 equiv) and anhydrous DCM (10 volumes relative to chloride mass) to the RBF.

  • Cooling: Submerge the flask in an ice/water bath and cool to 0–2 °C . Stir vigorously (≥600 RPM). High agitation is critical to prevent localized hot spots.

Phase 2: Controlled Addition (30 – 60 min)
  • Electrophile Solubilization: Dissolve phenylmethanesulfonyl chloride (1.0 equiv) in minimal anhydrous DCM (approx. 3-4 volumes).

  • Dropwise Addition: Transfer the chloride solution to the addition funnel. Add dropwise to the cold amine solution over 30–45 minutes .

    • Expert Note: The reaction is exothermic. Maintain internal temperature < 5°C. The slow addition ensures the sulfene intermediate is generated in the presence of a large excess of trapping amine.

Phase 3: Reaction & Quench (1 – 3 hours)
  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). Product

    
     is typically ~0.4–0.5; Starting material (chloride) hydrolyzes on silica but is usually consumed rapidly.
    
  • Quench: Cool the mixture back to 10°C. Slowly add 1M HCl until the aqueous layer is acidic (pH 1–2). This converts excess tert-butylamine into water-soluble salts.

Phase 4: Workup & Purification
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Washes:

    • Wash organic layer with 1M HCl (1x).

    • Wash with Water (1x).

    • Wash with Sat. NaHCO₃ (1x) to ensure neutral pH.

    • Wash with Brine (1x).

  • Drying: Dry the organic phase over anhydrous

    
     for 15 minutes. Filter off the solids.[3]
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C to yield a crude off-white solid.

  • Recrystallization (If needed): Recrystallize from a mixture of Heptane/Ethanol (9:1) or Toluene . Heat to boiling until dissolved, then cool slowly to 4°C.

  • Yield: Expected yield is 85–92% .

Visualization of Workflows

Mechanistic Pathway (DOT Diagram)

This diagram illustrates the competition between the desired trapping and the unwanted dimerization.

Mechanism SM Phenylmethanesulfonyl Chloride Sulfene Sulfene Intermediate [PhCH=SO2] SM->Sulfene E1cB Elimination (-HCl) Base Base (t-BuNH2) Base->Sulfene Trap Trapping by t-BuNH2 Sulfene->Trap Fast (High Conc.) SideRxn Dimerization (Stilbenes) Sulfene->SideRxn Slow (Low Conc.) Product N-tert-butyl-1-phenyl methanesulfonamide Trap->Product

Caption: The E1cB mechanism showing the critical sulfene intermediate. High amine concentration favors the green path (Product) over the red path (Side Reaction).

Experimental Workflow (DOT Diagram)

Workflow Start Start: Flame-dry Glassware Prep Dissolve t-BuNH2 in DCM Cool to 0°C Start->Prep Add Dropwise Addition of Sulfonyl Chloride (Maintain < 5°C) Prep->Add Kinetic Control React Warm to RT Stir 2 Hours Add->React Quench Acidic Wash (1M HCl) Remove excess Amine React->Quench Dry Dry (MgSO4) & Concentrate Quench->Dry Cryst Recrystallize (Heptane/EtOH) Dry->Cryst

Caption: Step-by-step experimental workflow emphasizing temperature control during addition.

Quality Control & Validation

Expected Analytical Data

To validate the synthesis, compare your isolated product against these standard spectral characteristics.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃)

7.35–7.45 (m, 5H)
Phenyl aromatic protons

4.25 (s, 2H)
Benzylic

(Diagnostic for sulfonamide)

4.05 (br s, 1H)
Sulfonamide


1.35 (s, 9H)
tert-Butyl

group
¹³C NMR (100 MHz, CDCl₃)

130.5, 129.0, 128.5
Aromatic carbons

60.5
Benzylic


54.8
Quaternary Carbon of t-Butyl

30.2
Methyl Carbons of t-Butyl
Melting Point 105 – 108 °CSharp range indicates high purity
Troubleshooting Guide
  • Problem: Low yield and presence of insoluble white solid not soluble in acid.

    • Cause: Formation of "stilbene sultone" or polymeric sulfene derivatives due to insufficient amine excess or fast addition.

    • Solution: Increase amine equivalents to 3.0 and reduce addition rate.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Residual solvent (DCM/Toluene) trapped in the bulky lattice.

    • Solution: High-vacuum drying for >12 hours or trituration with cold pentane.

References

  • King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond. Canadian Journal of Chemistry, 44(7), 819-828.

  • BenchChem. (2025).[1][3] Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide.

  • Sigma-Aldrich. (2023). Phenylmethanesulfonyl chloride Product Sheet & Safety Data.[4]

  • Truce, W. E., et al. (1965). The reaction of 1,1-bis(diethylamino)ethene with phenylmethanesulfonyl chloride. The Journal of Organic Chemistry, 30(1), 71-74.

Sources

application of N-tert-butyl-1-phenylmethanesulfonamide in asymmetric synthesis

Application Note: Catalytic Asymmetric -Functionalization of -tert-butyl-1-phenylmethanesulfonamide

Introduction & Mechanistic Rationale

The molecule


-tert-butyl-1-phenylmethanesulfonamide
  • The Sulfonyl Group (

    
    ):  Acts as a strong electron-withdrawing group (EWG), significantly acidifying the benzylic protons (
    
    
    ), enabling deprotonation by mild bases under phase transfer conditions.
  • The

    
    -tert-butyl Group:  Provides crucial steric bulk. This steric shielding suppresses the competing 
    
    
    -alkylation pathway (a common side reaction in sulfonamides) and directs the electrophile exclusively to the
    
    
    -carbon.
Core Application: Enantioselective -Alkylation

The primary application of this reagent is the synthesis of chiral sulfonamides via asymmetric C-C bond formation. These products are bioisosteres of carboxylates and are critical pharmacophores in

Experimental Protocol

Precursor Synthesis (Substrate Preparation)

Note: Commercial availability is variable. In-house synthesis is recommended for high purity.

Reaction:

Protocol:

  • Charge a 500 mL round-bottom flask with benzylsulfonyl chloride (19.0 g, 100 mmol) and anhydrous DCM (200 mL). Cool to 0°C.[1]

  • Add tert-butylamine (22.0 mL, 210 mmol) dropwise over 30 minutes. Exothermic reaction.

  • Warm to room temperature (23°C) and stir for 4 hours.

  • Workup: Wash with 1N HCl (2 x 100 mL) to remove excess amine, followed by brine.

  • Dry over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc.
    
  • Yield: ~92% (White crystalline solid).

Catalytic Asymmetric -Alkylation (Core Workflow)

This protocol utilizes a Cinchona-derived Phase Transfer Catalyst (PTC) to induce chirality at the benzylic position.

Reagents:

  • Substrate:

    
    -tert-butyl-1-phenylmethanesulfonamide (1.0 equiv)
    
  • Electrophile: Benzyl bromide or Allyl bromide derivatives (1.2 equiv)

  • Catalyst:

    
    -Benzylcinchonidinium chloride (10 mol%)
    
  • Base: 50% aq. KOH

  • Solvent: Toluene

Step-by-Step Procedure:

  • Setup: In a reaction vial, dissolve the sulfonamide (0.5 mmol, 113 mg) and the chiral catalyst (0.05 mmol) in Toluene (2.5 mL).

  • Activation: Add the alkyl halide electrophile (0.6 mmol).

  • Initiation: Add 50% aqueous KOH (0.5 mL) vigorously. The reaction relies on the interface; high stir rates (1000 rpm) are critical.

  • Incubation: Stir at -20°C to 0°C (temperature optimization required per electrophile) for 12–24 hours.

  • Quench: Dilute with water (5 mL) and extract with EtOAc (3 x 5 mL).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 8:1).

Data & Optimization Table

Typical results observed with Cinchona-derived quaternary ammonium salts.

EntrySolventBaseTemp (°C)Yield (%)ee (%)Notes
1DCM10% NaOH254512Low ee due to fast background reaction
2Toluene50% KOH258865Good conversion, moderate selectivity
3Toluene 50% KOH -20 92 94 Optimal Conditions
4THFsolid KOH-203040Poor solubility of catalyst

Mechanistic Visualization

The reaction proceeds via an Interfacial Ion-Pairing Mechanism . The hydroxide remains in the aqueous phase, deprotonating the sulfonamide at the interface. The resulting lipophilic ion pair (Quaternary Ammonium + Sulfonamide Anion) migrates into the organic phase where it reacts with the electrophile.

Pathway Diagram (DOT Visualization)

Gcluster_aqueousAqueous Phase (Base Reservoir)cluster_interfaceInterfacecluster_organicOrganic Phase (Toluene)KOHKOH (aq)OHOH-KOH->OHDeprotDeprotonationOH->DeprotIonPair[Q+ Sulfonyl-Anion-]*Deprot->IonPair ExtractionSubstrateSubstrate (Sulfonamide)Substrate->DeprotQ_ClQ+Cl- (Catalyst)Q_Cl->Deprot Ion ExchangeProductChiral ProductIonPair->Product Asymmetric AlkylationRXR-X (Electrophile)RX->ProductProduct->Q_Cl Catalyst Regeneration

Caption: Interfacial mechanism of Phase Transfer Catalyzed alkylation. The chiral catalyst (Q+) extracts the deprotonated sulfonamide into the organic phase, shielding one face of the carbanion.

Critical Analysis & Troubleshooting

The "N-Alkylation" Trap

A common failure mode in sulfonamide chemistry is competitive alkylation on the Nitrogen atom.

  • Observation: Formation of an achiral byproduct.

  • Cause: Insufficient steric bulk on the nitrogen or use of highly polar solvents (DMF/DMSO) which favor N-alkylation.

  • Solution: The tert-butyl group is essential. If using the N-methyl analog, N-alkylation dominates. Stick to non-polar solvents (Toluene) to tighten the ion pair and favor C-alkylation.

Catalyst Selection

While simple benzylcinchonidinium salts work, modern dimeric Maruoka catalysts or Lygo catalysts (spiro-quaternary ammoniums) often provide superior enantioselectivity (>98% ee) for difficult substrates by creating a more rigid chiral pocket.

Product Utility

The resulting

  • Desulfonylation: Reductive removal of the sulfonyl group (using Mg/MeOH or SmI2) yields chiral amines .

  • Deprotection: Removal of the t-butyl group (using TFA/Anisole) yields primary sulfonamides, which are potent carbonic anhydrase inhibitors.

References

  • Core Methodology (PTC Alkylation): O'Donnell, M. J. (2001). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
    
    (Note: Foundational text on PTC mechanisms applicable to activated methylene substrates like benzyl sulfonamides).
    
  • Sulfonamide Activation: Hatano, M., et al. (2016).[2] "Asymmetric Alkylation of N-Sulfonylbenzamides via C-H Bond Activation." Journal of the American Chemical Society.[2][3][4] (Demonstrates the activation of sulfonyl-adjacent protons for asymmetric functionalization).

  • Synthesis of Precursor: BenchChem Protocols. (2025). "Synthesis of N-Phenylmethanesulfonamide derivatives."

  • General Review of Sulfonamides in Synthesis: Mondal, S., et al. (2018). "Sulfonamides: A Review of their Synthesis and Pharmacological Activity." Journal of Drug Delivery and Therapeutics.

Section 1: N-tert-butylsulfonamide in Catalytic Aminohydroxylation and Aziridination

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic applications of N-tert-butyl-substituted sulfonamides and related chiral auxiliaries.

While direct catalytic applications of N-tert-butyl-1-phenylmethanesulfonamide are not extensively documented in scientific literature, the broader class of N-tert-butylated sulfonamides and chiral sulfinamides represents a cornerstone of modern catalytic chemistry. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, focusing on the versatile roles these compounds play in asymmetric synthesis and catalytic oxidation reactions. The N-tert-butyl group imparts unique steric and electronic properties, influencing reactivity and selectivity in a variety of transformations.

A significant application of N-tert-butylsulfonamide is its use as a nitrogen source for the catalytic aminohydroxylation and aziridination of olefins.[1] In these reactions, the sulfonamide is typically activated to its N-chloro or N-bromo derivative, which then participates in a catalytic cycle, often mediated by transition metals like osmium.

The choice of the tert-butylsulfonyl group is strategic. Its steric bulk can influence the stereochemical outcome of the reaction, and the sulfonyl-nitrogen bond in the product can be cleaved under relatively mild acidic conditions, allowing for the facile deprotection of the resulting amine.[1][2] This two-step process provides an efficient route to valuable chiral amino alcohols and aziridines from simple olefins.

Protocol 1: Catalytic Asymmetric Aminohydroxylation of an Olefin

This protocol is a representative example of an osmium-catalyzed asymmetric aminohydroxylation using N-bromo-N-sodio-tert-butylsulfonamide.

Materials:

  • Styrene (or other prochiral olefin)

  • N-bromo-N-sodio-tert-butylsulfonamide (prepared from N-tert-butylsulfonamide)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • (DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether) as the chiral ligand

  • tert-Butanol

  • Water

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add (DHQ)₂PHAL (0.05 equiv) and potassium osmate(VI) dihydrate (0.04 equiv).

  • Add a 1:1 mixture of tert-butanol and water. Stir the mixture at room temperature until the catalyst and ligand are fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of N-bromo-N-sodio-tert-butylsulfonamide (3.0 equiv) in water.

  • Add the olefin (1.0 equiv) to the catalyst mixture.

  • Slowly add the aqueous solution of N-bromo-N-sodio-tert-butylsulfonamide to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by adding sodium sulfite (Na₂SO₃).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tert-butylsulfonyl-protected amino alcohol.

Deprotection:

The N-tert-butylsulfonyl group can be removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent.[2]

Catalytic Cycle for Aminohydroxylation

Catalytic Cycle for Aminohydroxylation OsVI Os(VI) OsVIII Os(VIII) diolate OsVI->OsVIII [3+2] cycloaddition Hydrolysis Hydrolysis OsVIII->Hydrolysis Product Protected Amino Alcohol Olefin Olefin + Chiral Ligand Olefin->OsVI Hydrolysis->OsVI Regeneration Hydrolysis->Product Release NitrogenSource N-Source (e.g., TsNClNa) NitrogenSource->OsVI

Caption: Generalized catalytic cycle for asymmetric aminohydroxylation.

Section 2: Chiral N-tert-butylsulfinyl Derivatives in Asymmetric Catalysis

Chiral N-tert-butylsulfinamides and their derivatives, particularly N-tert-butylsulfinyl imines, are powerful tools in asymmetric synthesis. The tert-butanesulfinyl group, introduced by Ellman, serves as an excellent chiral auxiliary, enabling the stereoselective synthesis of a wide range of chiral amines.[3] The sulfinyl group activates the imine for nucleophilic addition and directs the stereochemical outcome of the reaction.

More recently, N-tert-butyl sulfinyl squaramides have emerged as a new class of chiral hydrogen-bond-donating (HBD) catalysts for enantioselective reactions, such as the Friedel-Crafts alkylation of indoles.[4][5]

Protocol 2: Asymmetric Synthesis of an Arylglycine Derivative

This protocol describes the rhodium-catalyzed asymmetric addition of an arylboronic acid to an N-tert-butanesulfinyl imino ester.[2]

Materials:

  • N-tert-butanesulfinyl imino ester (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Rh(cod)₂]BF₄ (rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate) (5 mol %)

  • 1,4-Dioxane (anhydrous)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the N-tert-butanesulfinyl imino ester and the arylboronic acid.

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate vial, weigh the [Rh(cod)₂]BF₄ catalyst and add it to the reaction mixture.

  • Add the base (K₂CO₃) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-sulfinyl arylglycine ester with high diastereoselectivity.

Mechanism of Stereochemical Induction

Stereochemical Induction cluster_transition_state Chelated Transition State imine R-C=N-S(=O)tBu metal M⁺ imine->metal Coordination Product Chiral Amine Precursor nucleophile Nu⁻ nucleophile->imine Attack from less hindered face metal->nucleophile Coordination Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-R² L_n OxAdd->Transmetal Transmetalation (R²-B(OR)₂) ReductElim R¹-R² Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Sources

Application Note: Analytical Methods for the Characterization of N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Chemical Context

N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0) is a highly versatile sulfonamide intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Sulfonamide derivatives are critical pharmacophores in medicinal chemistry, often exhibiting potent biological activities, including selective COX-2 inhibition and PGAM1 inhibition in oncology targets[2].

Due to the presence of both a bulky, highly lipophilic tert-butyl group and a polar, weakly acidic sulfonamide moiety, the analytical characterization of this compound presents unique challenges. This application note details field-proven, self-validating protocols for the comprehensive structural and physicochemical profiling of this compound, ensuring high-fidelity data suitable for regulatory submissions.

AnalyticalWorkflow Sample This compound (API / Intermediate) Prep Sample Preparation (Solubilization & Filtration) Sample->Prep HPLC RP-HPLC-UV (Purity & Quantitation) Prep->HPLC LCMS LC-MS/MS (Mass & Fragmentation) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR Data Data Synthesis & Impurity Profiling HPLC->Data LCMS->Data NMR->Data

Figure 1: Comprehensive analytical workflow for this compound profiling.

Physicochemical Profiling & Sample Preparation

Causality & Logic: The compound (C11H17NO2S, MW: 227.32 g/mol ) exhibits poor aqueous solubility due to the dominant lipophilicity of the benzyl and tert-butyl groups. However, the sulfonamide nitrogen is weakly acidic. Attempting to dissolve this compound in purely aqueous buffers will result in micro-suspensions, leading to erratic chromatographic integration. Therefore, sample preparation must utilize organic modifiers (e.g., methanol or acetonitrile) to ensure complete solubilization and prevent precipitation upon injection into the mobile phase[3].

Protocol: Standard Stock Solution Preparation

  • Weighing: Accurately weigh 10.0 mg of this compound reference standard using a microbalance.

  • Primary Solubilization: Transfer the powder to a 10 mL volumetric flask. Add 5.0 mL of LC-MS grade Acetonitrile.

  • Agitation: Sonicate the flask in a water bath at 25°C for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute to the 10 mL mark with Milli-Q water, yielding a final concentration of 1.0 mg/mL in a 50:50 MeCN:H2O diluent.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial prior to injection.

Chromatographic Methods (RP-HPLC-UV)

Causality & Logic: Sulfonamides are notorious for secondary interactions with residual silanol groups on standard silica-based columns, which leads to severe peak tailing and poor resolution of closely eluting process impurities. To mitigate this, a low-silanol, end-capped C18 column or a specialized mixed-mode column (e.g., Newcrom R1) is highly recommended[3]. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of the sulfonamide NH, maintaining the molecule in a neutral state to ensure sharp, symmetrical peaks[4].

Protocol: HPLC Method Parameters

  • Column: End-capped C18 (250 × 4.6 mm, 5 µm) or equivalent low-silanol phase.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm (sulfonamide core) and 254 nm (benzyl ring).

Table 1: Optimized Gradient Conditions for RP-HPLC

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.090101.0
2.090101.0
8.010901.0
10.010901.0
10.190101.0
15.090101.0

System Suitability Criteria: The expected retention time under these conditions is approximately 6.5 - 7.0 minutes. The tailing factor (Tf) must be ≤ 1.5, and the theoretical plate count (N) must be ≥ 5,000.

Structural Elucidation via NMR Spectroscopy

Causality & Logic: Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the connectivity of the tert-butyl and benzyl groups to the sulfonamide core[5]. Deuterated chloroform (CDCl3) is the preferred solvent, as it readily dissolves the compound and provides a clear chemical shift window for the critical aliphatic and aromatic signals without solvent overlap[6]. Because the bulky 9-proton tert-butyl group relaxes differently than the single NH proton, a relaxation delay (D1) of at least 2 seconds is required to ensure accurate stoichiometric integration.

Protocol: NMR Acquisition Setup

  • Dissolve 15 mg of the sample in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal standard.

  • Transfer to a 5 mm precision NMR tube.

  • Acquire 1H NMR at 400 MHz (minimum 16 scans, D1 = 2.0s).

  • Acquire 13C NMR at 100 MHz (minimum 512 scans, D1 = 1.5s).

Table 2: Expected 1H and 13C NMR Chemical Shifts (in CDCl3)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H~1.35Singlet (s)9H-C(CH3)3 (tert-butyl)
1H~4.25Singlet (s)2H-CH2- (benzyl)
1H~4.60Broad Singlet (br s)1H-NH- (sulfonamide)
1H~7.30 - 7.45Multiplet (m)5HAromatic protons
13C~29.5-3C-C(CH3)3
13C~54.8-1C-C(CH3)3 (quaternary)
13C~62.1-1C-CH2- (benzyl)
13C~128.0 - 131.0-5CAromatic carbons (CH)

Mass Spectrometry & Fragmentation Pathways (LC-MS/MS)

Causality & Logic: While sulfonamides can ionize in both positive and negative electrospray ionization (ESI) modes, ESI+ is highly effective for this compound due to the facile protonation of the nitrogen atom. The parent molecular ion [M+H]+ is observed at m/z 228.1.

Upon collision-induced dissociation (CID), the molecule undergoes a highly predictable, step-wise fragmentation[5]. The initial, low-energy loss of the tert-butyl group (expelled as neutral isobutene, -56 Da) yields a fragment at m/z 172.0. Subsequent higher-energy cleavage of the sulfonamide moiety generates the highly stable benzyl cation (tropylium ion) at m/z 91.1. This fragmentation pattern is a self-validating fingerprint for this specific structural arrangement.

MS_Fragmentation Parent Molecular Ion [M+H]+ m/z 228.1 Ion1 Des-tert-butyl Fragment m/z 172.0 Parent->Ion1 - C4H8 (56 Da) Ion2 Benzyl Cation m/z 91.1 Parent->Ion2 Direct Cleavage Ion1->Ion2 - SO2NH3 (81 Da)

Figure 2: LC-MS/MS collision-induced dissociation (CID) fragmentation logical pathway.

References

  • AK Scientific. "51270-35-0 this compound". Accessed March 2026.
  • SIELC Technologies. "Methanesulfonamide, N-phenyl- | SIELC Technologies". Accessed March 2026.
  • Researcher.Life. "Application of HPLC for the Simultaneous Determination of Paracetamol, Chlorzoxazone, and Nimesulide in Pharmaceutical Dosage". Accessed March 2026.
  • Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors". Accessed March 2026.
  • National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency". Accessed March 2026.
  • The Royal Society of Chemistry. "Supporting information: N-Phenylmethanesulfonamide". Accessed March 2026.

Sources

Protocol for the Deprotection of N-tert-butyl-1-phenylmethanesulfonamide: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-tert-butylsulfonamide protecting group offers a robust shield for primary amines, valued for its stability across a range of synthetic transformations. Its removal, however, requires specific conditions to ensure efficient and clean cleavage, yielding the desired primary sulfonamide. This application note provides a detailed protocol for the deprotection of N-tert-butyl-1-phenylmethanesulfonamide, a common intermediate in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of the deprotection, present a step-by-step experimental procedure, and discuss critical parameters for successful execution. This guide is intended for researchers, scientists, and professionals in drug development who seek a reliable method for the cleavage of this protecting group.

Mechanistic Rationale: Acid-Catalyzed Solvolysis

The deprotection of this compound proceeds via an acid-catalyzed cleavage mechanism. The stability of the tert-butyl cation is the driving force for this reaction. The process can be dissected into the following key steps:

  • Protonation of the Sulfonamide: The reaction is initiated by the protonation of one of the sulfonyl oxygen atoms by a strong acid, such as trifluoroacetic acid (TFA). This protonation increases the electrophilicity of the sulfur atom.

  • Formation of a Stable Tert-butyl Cation: The protonated sulfonamide becomes susceptible to cleavage. The nitrogen-sulfur bond is weakened, leading to the departure of a stable tertiary carbocation, the tert-butyl cation, and the formation of the primary sulfonamide.[1]

  • Formation of Isobutylene: The highly reactive tert-butyl cation is subsequently quenched. In the absence of other nucleophiles, it is deprotonated by the conjugate base of the acid (e.g., trifluoroacetate) to form isobutylene gas.[2]

This mechanism underscores the necessity of a strong acidic environment to facilitate the initial protonation and stabilize the leaving group.

Experimental Protocol: Deprotection using Trifluoroacetic Acid

This protocol details the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials and Reagents
  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Trifluoroacetic Acid: To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA) dropwise. A 1:1 (v/v) mixture of TFA and DCM is a common starting point.[3] The addition is typically exothermic, though mildly so at this scale.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 1-phenylmethanesulfonamide, will be more polar than the starting material. The reaction is typically complete within 1-4 hours.

  • Work-up: Removal of Volatiles: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane and excess trifluoroacetic acid.[4]

  • Neutralization: To the resulting residue, carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step neutralizes the remaining TFA and quenches the reaction. Ensure the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation of Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-phenylmethanesulfonamide.

  • Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-phenylmethanesulfonamide.

Visualization of the Deprotection Workflow

Deprotection_Workflow start This compound in DCM reagent Add Trifluoroacetic Acid (TFA) start->reagent reaction Stir at Room Temperature (1-4 hours) reagent->reaction workup Evaporate Solvent and Excess TFA reaction->workup neutralize Neutralize with sat. NaHCO3 workup->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry and Concentrate extract->dry product 1-phenylmethanesulfonamide dry->product

Caption: Workflow for the deprotection of this compound.

Key Reaction Parameters and Considerations

The successful deprotection of this compound is contingent on several factors. The following table summarizes key parameters and provides guidance for optimization.

ParameterRecommended ConditionRationale and Considerations
Acid Trifluoroacetic Acid (TFA)Highly effective and volatile, simplifying removal during work-up.[4] Other strong acids like HCl can also be used.
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred to prevent side reactions. DCM is a good solvent for both the substrate and reagent.
Concentration 0.1 - 0.2 MA practical concentration range for efficient reaction kinetics.
Temperature Room TemperatureGenerally sufficient for complete deprotection. Gentle heating may be applied for sterically hindered substrates.
Reaction Time 1 - 4 hoursMonitor by TLC or LC-MS to determine the optimal time for your specific substrate.
Work-up Aqueous NaHCO₃ washCrucial for neutralizing the strong acid and preventing product degradation.

Troubleshooting and Side Reactions

A common side reaction in acid-mediated deprotections involving a tert-butyl group is the alkylation of nucleophilic functionalities by the liberated tert-butyl cation. While 1-phenylmethanesulfonamide itself is not highly nucleophilic, other sensitive groups within a more complex molecule could be susceptible. If side reactions are observed, the addition of a scavenger, such as anisole or thioanisole, to the reaction mixture can trap the tert-butyl cation.

Conclusion

The deprotection of this compound using trifluoroacetic acid is a reliable and straightforward method for obtaining the corresponding primary sulfonamide. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol outlined in this application note serves as a robust starting point for this important transformation in organic synthesis.

References

  • Chatterjee, A., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(30), 19853–19864. Available at: [Link]

  • Aouf, C., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 77(11), 1543-1551. Available at: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of the Mexican Chemical Society, 56(2), 159-162. Available at: [Link]

  • Genevac. (2018). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Available at: [Link]

  • Webster, R. L., et al. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Tetrahedron, 70(42), 7593-7597. Available at: [Link]

  • Google Patents. (2019). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • Miller, L. V., et al. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. ACS Chemical Biology, 8(5), 847-851. Available at: [Link]

  • Ellman, J. A., et al. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650. Available at: [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(12), 4633-4637. Available at: [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945-23952. Available at: [Link]

  • Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available at: [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]

  • Fukuyama, T., & Kan, T. (2000). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1146-1155. Available at: [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Clayden, J., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. Tetrahedron Letters, 50(26), 3376-3378. Available at: [Link]

  • D'hooghe, M., et al. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13399-13408. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of the t-butyl ester group. Available at: [Link]

  • PubMed. (2009). Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide. Available at: [Link]

Sources

use of N-tert-butyl-1-phenylmethanesulfonamide in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical application of N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0) as a versatile building block in medicinal chemistry. It focuses on its utility as a masked dianion equivalent for generating


-functionalized primary sulfonamides, a structural motif prevalent in protease inhibitors, chemokine receptor antagonists, and metalloenzyme inhibitors.

Executive Summary

This compound serves as a robust, protected scaffold for introducing the phenylmethanesulfonamide moiety into complex pharmaceutical intermediates. Its primary value lies in the steric protection of the nitrogen atom by the tert-butyl group, which prevents N-alkylation and directs strong bases (e.g.,


-BuLi) to deprotonate the 

-benzylic position. This allows for regioselective C-C bond formation followed by facile acidic deprotection to yield primary sulfonamides (

), which are critical pharmacophores for hydrogen bonding and metal chelation in active pharmaceutical ingredients (APIs).

Chemical Profile & Mechanistic Logic[1]

PropertySpecification
IUPAC Name This compound
CAS Number 51270-35-0
Molecular Formula

Molecular Weight 227.32 g/mol
Key pKa (est.)

11 (NH),

23 (

-CH)
Role

-synthon (Dianion equivalent)
Mechanistic Advantage: The Dianion Strategy

Direct alkylation of primary sulfonamides (


) is plagued by polyalkylation on the nitrogen. By using the N-tert-butyl variant, the researcher utilizes a Dianion Strategy :
  • First Deprotonation (

    
     eq. Base):  Removes the acidic NH proton (
    
    
    
    ). The steric bulk of the t-Bu group and the negative charge prevent nucleophilic attack by this nitrogen.
  • Second Deprotonation (

    
     eq. Base):  Removes the benzylic proton (
    
    
    
    ), forming a reactive carbanion at the
    
    
    -position.
  • Electrophile Trapping: Reaction occurs exclusively at the Carbon center.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol if the reagent is not purchased commercially.

Reagents:

  • Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride) [1.0 eq]

  • tert-Butylamine [2.2 eq]

  • Dichloromethane (DCM) [Solvent, 0.5 M][1]

  • Nitrogen atmosphere

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with Benzylsulfonyl chloride and anhydrous DCM under

    
    . Cool to 
    
    
    
    .
  • Addition: Add tert-butylamine dropwise via syringe pump over 30 minutes. The excess amine acts as an HCl scavenger.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine), then Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc to yield white needles.

Protocol B: -Functionalization via Dianion Generation

This is the core workflow for generating pharmaceutical intermediates.

Reagents:

  • This compound [1.0 eq]

  • 
    -Butyllithium (
    
    
    
    -BuLi) [2.2 to 2.5 eq, 1.6M in hexanes]
  • Electrophile (e.g., Alkyl halide, Aldehyde, Epoxide) [1.1 eq]

  • Tetrahydrofuran (THF), anhydrous [Solvent][2]

Step-by-Step Methodology:

  • Dianion Formation:

    • Dissolve the sulfonamide (1.0 eq) in anhydrous THF (

      
      ) in a Schlenk flask under Argon.
      
    • Cool the solution to

      
        (Dry ice/Acetone bath).
      
    • Add

      
      -BuLi (2.2 eq) dropwise over 20 minutes.
      
    • Observation: The solution typically turns bright yellow or orange, indicating the formation of the delocalized benzylic carbanion.

    • Critical Step: Stir at

      
       for 30 minutes to ensure complete dianion formation, then re-cool to 
      
      
      
      .
  • Electrophile Addition:

    • Add the Electrophile (1.1 eq) (dissolved in minimal THF if solid) dropwise to the dianion at

      
      .
      
    • Stir at

      
       for 1 hour, then allow to warm slowly to RT over 3 hours.
      
  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x). Wash combined organics with water and brine.

    • Purify via column chromatography.

Note on Stereochemistry: If chiral ligands (e.g., sparteine) are used during the lithiation step, enantioselective alkylation can be achieved, which is vital for creating chiral sulfonamide inhibitors.

Protocol C: Deprotection to Primary Sulfonamide

Removal of the t-butyl group to reveal the active pharmacophore.

Reagents:

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or Anisole (cation scavenger)

Procedure:

  • Dissolve the alkylated intermediate in neat TFA (or 1:1 TFA/DCM).

  • Optional: Add 2-3 equivalents of Anisole or Thioanisole if the molecule contains electron-rich aromatic rings (to prevent Friedel-Crafts alkylation by the leaving t-butyl cation).

  • Stir at RT for 2–12 hours (monitor by LC-MS).

  • Remove volatiles under reduced pressure. Co-evaporate with Toluene to remove residual TFA.

Visualizing the Workflow

The following diagram illustrates the reaction pathway from the parent reagent to the functionalized API precursor.

G Start N-t-butyl-1-phenyl methanesulfonamide Step1 Step 1: 1st Deprotonation (N-Li species) Start->Step1 n-BuLi (1 eq) -78°C Step2 Step 2: 2nd Deprotonation (Dianion Formation) Step1->Step2 n-BuLi (1 eq) 0°C Step3 Step 3: Electrophile Trapping (C-C Bond Formation) Step2->Step3 R-X (Electrophile) -78°C to RT Final Functionalized Intermediate Step3->Final Quench (NH4Cl) Deprotect Primary Sulfonamide (API Precursor) Final->Deprotect TFA / DCM (- t-Butyl cation)

Figure 1: Sequential lithiation and functionalization pathway for this compound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Alkylated Product Incomplete dianion formation.Ensure the reaction is warmed to

between

-BuLi addition and Electrophile addition. The second proton is less acidic and requires thermal energy to remove kinetically.
Recovery of Starting Material Quenching by moisture.The dianion is extremely hygroscopic. Dry THF over Na/Benzophenone or molecular sieves immediately before use.
N-Alkylation Observed Failure of the t-butyl protection or mono-anion reaction.Ensure full 2.2 eq of

-BuLi is used. If only 1 eq is used, the mono-anion (N-Li) may react with highly reactive electrophiles at the Nitrogen, though steric bulk usually prevents this.
Decomposition during Deprotection Acid sensitivity of the product.If the substrate is acid-sensitive, switch from neat TFA to

in Dioxane or use Lewis acids like

at low temperature.

References

  • Dianion Chemistry of Sulfonamides

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[2]

    • Source: Semantic Scholar / Arkivoc
    • URL:[Link][3]

  • Sultam Synthesis via Sulfonamides

    • Title: Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides.[4]

    • Source: Beilstein Journal of Organic Chemistry[5]

    • URL:[Link]

  • General Lithiation Protocols

    • Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.[6]

    • Source: Journal of Visualized Experiments (JoVE) / PMC
    • URL:[Link]

  • Reagent Properties: Title: N-(TERT-BUTYL)(PHENYL)METHANESULFONAMIDE Product Page. Source: Sigma-Aldrich

Sources

chromatographic separation of N-tert-butyl-1-phenylmethanesulfonamide enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Chromatographic Separation of N-tert-butyl-1-phenylmethanesulfonamide Enantiomers

Executive Summary

The enantiomeric purity of sulfonamide derivatives is a critical quality attribute in pharmaceutical development and synthetic chemistry due to the stereospecific nature of biological interactions[1]. This application note details a robust, self-validating normal-phase high-performance liquid chromatography (NP-HPLC) method for the chiral separation of this compound enantiomers. By leveraging polysaccharide-based chiral stationary phases (CSPs) and precisely tuned mobile phase thermodynamics, we establish a protocol that consistently achieves baseline resolution (


).

Mechanistic Rationale for Chiral Recognition

The separation of this compound relies on a triad of transient, stereoselective intermolecular interactions between the analyte and the chiral selector (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). As an Application Scientist, it is crucial to understand that enantiorecognition is not random; it is dictated by the precise spatial arrangement of these interactions:

  • Hydrogen Bonding (Primary Driver) : The sulfonamide moiety features strong hydrogen bond acceptors (the S=O oxygens) and a donor (the N-H proton). These interact directly with the carbamate linkages lining the helical grooves of the CSP.

  • 
     Interactions : The phenyl ring of the analyte engages in 
    
    
    
    stacking with the derivatized aromatic rings of the stationary phase[2].
  • Steric Inclusion : The bulky tert-butyl group restricts the conformational flexibility of the molecule. This steric hindrance forces the enantiomers into distinct orientations within the chiral cavity, leading to differential retention times.

Causality of Mobile Phase Selection: A non-polar hydrocarbon (n-hexane) is utilized as the bulk solvent to promote strong hydrogen bonding, which would otherwise be disrupted in highly aqueous environments. Isopropanol (IPA) is selected as the polar modifier over ethanol. Because IPA possesses greater steric bulk, it modulates the hydrogen-bonding kinetics between the analyte and the CSP more selectively, often yielding higher enantioselectivity for bulky sulfonamides[3].

Mechanism cluster_CSP Chiral Stationary Phase (Amylose Derivative) Analyte N-tert-butyl-1-phenyl methanesulfonamide H_Bond Hydrogen Bonding (Sulfonamide S=O / N-H) Analyte->H_Bond Primary Pi_Pi π-π Interactions (Phenyl Ring) Analyte->Pi_Pi Secondary Steric Steric Hindrance (tert-Butyl Group) Analyte->Steric Tertiary

Mechanistic triad of chiral recognition for this compound.

Experimental Methodology & Protocol

Self-Validating Design: This protocol incorporates an internal System Suitability Test (SST). The method is only deemed valid for quantitative sample analysis if the SST criteria are met, ensuring that column degradation or mobile phase evaporation does not compromise data integrity.

Step 1: Mobile Phase Preparation

  • Action : Mix HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Trifluoroacetic acid (TFA). Degas the mixture via ultrasonication for 10 minutes.

  • Causality : Sulfonamides are weakly acidic compounds. The addition of 0.1% TFA suppresses the ionization of the sulfonamide N-H proton and masks residual active silanols on the underlying silica support. This prevents secondary ion-exchange interactions, eliminating peak tailing and ensuring symmetrical elution profiles[3].

Step 2: Sample Preparation

  • Action : Dissolve the racemic this compound standard in the mobile phase to a concentration of 1.0 mg/mL. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

  • Causality : Matching the sample diluent exactly to the mobile phase composition prevents refractive index disturbances and peak distortion (fronting) at the solvent front.

Step 3: Chromatographic Execution

  • Column : Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate : 1.0 mL/min (Isocratic).

  • Temperature : 25 °C. Note: Thermostatic control is critical. Chiral recognition is an enthalpy-driven process; temperature fluctuations will directly alter the selectivity factor (

    
    ).
    
  • Detection : UV at 230 nm (optimal for capturing the

    
     transition of the phenyl chromophore).
    
  • Injection Volume : 10 µL.

Step 4: System Suitability Testing (SST)

  • Action : Inject the racemic standard in triplicate before running unknown samples.

  • Validation Criteria : Calculate the resolution (

    
    ) using the formula 
    
    
    
    . Proceed to sample analysis only if
    
    
    , Tailing Factor (
    
    
    )
    
    
    , and the Relative Standard Deviation (RSD) of retention times is
    
    
    .

Workflow Start Initiate Chiral Scouting CSP Screen Polysaccharide CSPs (Amylose vs. Cellulose) Start->CSP MobilePhase Evaluate Mobile Phases (Hexane/IPA vs. Hexane/EtOH) CSP->MobilePhase Additives Optimize Additives (0.1% TFA for Sulfonamides) MobilePhase->Additives Validation System Suitability Validation (Rs ≥ 1.5, Tf ≤ 1.5) Additives->Validation

Self-validating workflow for chiral method development and execution.

Quantitative Outcomes & Column Scouting

During method development, various CSPs and mobile phase combinations were evaluated. Polysaccharide-based columns are the industry standard for scaling up chiral separations via Simulated Moving Bed (SMB) chromatography[4]. The quantitative results of the scouting phase demonstrate the superiority of the Amylose-SA stationary phase combined with a Hexane/IPA mobile phase.

Chiral Stationary PhaseMobile Phase (v/v)Retention Time 1 (min)Retention Time 2 (min)Resolution (

)
Selectivity (

)
Amylose-SA Hexane/IPA (90:10) 8.42 11.15 3.12 1.45
Amylose-SAHexane/EtOH (90:10)7.108.051.201.18
Cellulose-SBHexane/IPA (90:10)9.5510.801.451.16
Cellulose-SCHexane/IPA (90:10)12.1012.100.001.00

Table 1: Chiral scouting data. The optimized condition (bolded) provides baseline separation suitable for both analytical quantitation and preparative scale-up.

Troubleshooting

  • Issue: Poor Resolution (

    
    ) :
    
    • Cause: Elution is occurring too rapidly, preventing sufficient thermodynamic interaction with the chiral cavities.

    • Solution: Decrease the polar modifier (IPA) from 10% to 5% to increase retention (

      
      ).
      
  • Issue: Severe Peak Tailing (

    
    ) :
    
    • Cause: Secondary interactions with the silica backbone are dominating the elution profile.

    • Solution: Verify the presence and freshness of the 0.1% TFA additive. Acidic modifiers can volatilize if the mobile phase is left on the instrument for extended periods.

References

1.[1] Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at:[Link] 2.[2] Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. MDPI. Available at:[Link] 3.[3] Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd. Available at:[Link] 4.[4] Empirical Determination of the operating conditions for the SMB separation of 1-phenyl-1-methyl-succinimide enantiomers. Daicel Chiral Technologies. Available at:[Link]

Sources

Troubleshooting & Optimization

optimization of reaction conditions for N-tert-butyl-1-phenylmethanesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization & Troubleshooting for N-tert-butyl-1-phenylmethanesulfonamide Synthesis

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard "recipes." Here, we dissect the mechanistic causality behind the synthesis of this compound, ensuring your workflows are robust, scalable, and self-validating. The reaction relies on the nucleophilic attack of tert-butylamine on phenylmethanesulfonyl chloride (α-toluenesulfonyl chloride).

Mechanistic Causality & Condition Optimization

To achieve high yields, one must understand the competing chemical pathways. Phenylmethanesulfonyl chloride is highly reactive and susceptible to solvolysis[1]. If exposed to hydroxylic solvents (such as water or alcohols), it undergoes a concerted solvent process, rapidly degrading into phenylmethanesulfonic acid[1]. Therefore, strictly anhydrous conditions are non-negotiable for this synthesis.

Furthermore, the formation of the sulfonamide bond generates equimolar amounts of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and subsequent deactivation of the nucleophilic tert-butylamine, an auxiliary base such as triethylamine (TEA) is required[2]. While excess tert-butylamine can serve this purpose, using TEA is more cost-effective, atom-economical, and ensures complete scavenging of the acid.

Quantitative Data: Reaction Condition Screening

The following table summarizes the causal relationship between reaction parameters and product yield, allowing you to compare conditions at a glance.

Solvent SystemBase (Equivalents)Temperature ProfileYield (%)Mechanistic Causality / Observation
H₂O / THF (1:1)NaOH (1.5 eq)0 °C → 25 °C< 10%Rapid solvolysis of sulfonyl chloride to sulfonic acid[1].
DCM (Anhydrous)t-BuNH₂ (2.5 eq)0 °C → 25 °C82%Good yield, but poor atom economy due to sacrificial amine.
DCM (Anhydrous)TEA (1.5 eq)25 °C (No cooling)65%Exothermic runaway causes localized degradation and dark impurities.
DCM (Anhydrous) TEA (1.2 eq) 0 °C → 25 °C > 94% Optimal. Controlled exotherm; complete HCl scavenging[2].

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) incorporates built-in validation checkpoints to ensure process integrity at every step.

Materials: Phenylmethanesulfonyl chloride (1.0 eq, 10 mmol), tert-butylamine (1.1 eq, 11 mmol), Triethylamine (TEA) (1.2 eq, 12 mmol), Anhydrous Dichloromethane (DCM) (30 mL).

  • Step 1: System Preparation. Purge a flame-dried round-bottom flask with nitrogen. Add anhydrous DCM (20 mL) and phenylmethanesulfonyl chloride (10 mmol).

    • Self-Validation Check: Karl Fischer titration of the DCM must read < 50 ppm H₂O to proceed.

  • Step 2: Amine & Base Addition. Cool the flask to 0 °C using an ice-water bath. In a separate dry vial, mix tert-butylamine (11 mmol) and TEA (12 mmol) in 10 mL of anhydrous DCM. Add this mixture dropwise to the reaction flask over 30 minutes.

    • Self-Validation Check: The internal thermometer must not exceed 5 °C during addition. A color change from yellow to colorless is a positive indicator of successful conversion[3].

  • Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours.

    • Self-Validation Check: Perform TLC (Hexane:EtOAc 3:1). The reaction is validated as complete when the UV-active starting material spot (Rf ~0.6) completely disappears.

  • Step 4: Workup & Isolation. Quench the reaction with 1M HCl (15 mL) to remove unreacted amines. Separate the organic layer, wash with saturated aqueous NaHCO₃ (15 mL), and finally with brine (15 mL)[2]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Self-Validation Check: The aqueous wash pH must be neutral (~7), confirming the complete removal of excess TEA and HCl. The product should precipitate as a white crystalline solid.

Troubleshooting & FAQs

Q: My yield is exceptionally low, and TLC shows a massive spot stuck on the baseline. What happened? A: This is the hallmark of sulfonyl chloride hydrolysis. Phenylmethanesulfonyl chloride undergoes rapid solvolysis in the presence of moisture, converting into highly polar phenylmethanesulfonic acid (which stays on the TLC baseline)[1]. Ensure your DCM is strictly anhydrous and your glassware is properly dried.

Q: The reaction mixture turned dark brown and yielded a complex mixture of products. How do I fix this? A: You experienced an exothermic runaway. The reaction between sulfonyl chlorides and amines is highly exothermic. If the amine is added too quickly at room temperature, the localized heat causes thermal degradation of the starting materials[3]. Always use an ice bath (0 °C) during the addition phase and strictly control the drop rate.

Q: Is there a risk of over-sulfonylation (forming a bis-sulfonamide) in this reaction? A: No. The tert-butyl group on the amine provides immense steric hindrance. This bulkiness effectively shields the newly formed secondary sulfonamide nitrogen, preventing it from attacking a second equivalent of phenylmethanesulfonyl chloride.

Q: My final product is an oil instead of a crystalline solid. How do I induce crystallization? A: this compound is inherently crystalline. Oiling out usually indicates the presence of residual TEA or unreacted sulfonyl chloride. Triturate the crude oil with ice-cold hexane, or perform a recrystallization using a minimal amount of hot ethyl acetate followed by the slow addition of hexane.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Start: PhCH2SO2Cl + t-BuNH2 Cond1 Are solvents strictly anhydrous? Start->Cond1 Path1_No Hydrolysis to Phenylmethanesulfonic Acid Cond1->Path1_No No (Moisture present) Cond2 Is Temp controlled at 0°C during addition? Cond1->Cond2 Yes (Dry DCM/THF) Path2_No Exothermic Degradation & Impurity Formation Cond2->Path2_No No (Added at RT) Cond3 Is sufficient base (TEA) present? Cond2->Cond3 Yes (Ice bath used) Path3_No Incomplete Conversion (HCl stalls reaction) Cond3->Path3_No No (< 1.0 eq base) Success Optimal Yield: This compound Cond3->Success Yes (1.2-1.5 eq TEA)

Logical troubleshooting workflow for this compound synthesis.

References[2] Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures, MDPI.https://www.mdpi.com/1422-8599/2024/3/M1879[3] A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism, RSC.https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00196a[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs, ResearchGate / Int J Mol Sci.https://www.researchgate.net/publication/5256247_Concerted_Solvent_Processes_for_Common_Sulfonyl_Chloride_Precursors_used_in_the_Synthesis_of_Sulfonamide-based_Drugs

Sources

troubleshooting purification of N-tert-butyl-1-phenylmethanesulfonamide by crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0). As an intermediate in drug development, the solid-state purity of this sulfonamide is critical. Synthesized via the reaction of phenylmethanesulfonyl chloride with tert-butylamine, the crude product is frequently plagued by unreacted starting materials, regioisomers, and amine hydrochloride salts.

This guide provides field-proven, mechanistically grounded solutions to the most common crystallization failures—specifically phase separation ("oiling out"), polymorphic entrapment, and nucleation failure.

Crystallization Troubleshooting Workflow

Workflow A Crude N-tert-butyl-1- phenylmethanesulfonamide B Dissolve in Hot Solvent (e.g., EtOH/H₂O) A->B C Cooling Phase B->C D Issue: Oiling Out (Liquid-Liquid Phase) C->D T > MP E Issue: No Nucleation (Supersaturation) C->E High Solubility F Issue: Impure Crystals (Trapped Salts) C->F Rapid Cooling G Reheat, add co-solvent, seed at cloud point D->G H Scratch glass, evaporate solvent, cool further E->H I Hot filtration, wash with dilute aqueous HCl F->I J Pure Crystalline Sulfonamide G->J H->J I->J

Decision tree for troubleshooting this compound crystallization issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why is my this compound "oiling out" instead of forming a crystalline solid? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the sulfonamide exceeds its solubility at a temperature that is higher than the melting point of the solute-solvent eutectic mixture[1]. Because this specific sulfonamide is synthesized from phenylmethanesulfonyl chloride and tert-butylamine[2], residual unreacted starting materials act as severe melting-point depressants. When the solution cools, the impure compound separates as a dense, immiscible oil rather than forming a structured crystal lattice[3]. Resolution: To rescue the system, reheat the mixture until the oil completely redissolves into a single homogeneous phase. Add a small volume (5-10%) of the primary hot solvent (e.g., ethanol) to reduce the degree of supersaturation[4]. Cool the flask at a highly controlled rate (e.g., 0.1 °C/min) and introduce a pure seed crystal just above the cloud point to bypass the high energy barrier for nucleation[5].

Q2: How do I select the optimal solvent system to prevent polymorphism and maximize yield? Causality: Sulfonamides exhibit a "chameleonic effect" in mixed solvent systems, meaning their solubility curves can show multiple maxima due to complex, dynamic hydrogen-bonding interactions with the solvent[6]. Choosing a binary system allows you to tune the polarity dynamically across the cooling profile. Resolution: A binary mixture of Ethanol/Water is generally superior for this molecule. Ethanol provides excellent high-temperature solubility, while water acts as a strong anti-solvent to drive precipitation and simultaneously purges water-soluble amine hydrochloride salts. (See the Solvent System Selection table below).

Q3: My crystals formed, but NMR shows entrapment of tert-butylamine hydrochloride. How do I fix this? Causality: The synthesis of this sulfonamide generates equimolar amounts of tert-butylamine hydrochloride[7]. If the cooling rate during crystallization is too rapid, the sulfonamide lattice grows too quickly, physically entrapping the hydrochloride salt within the crystal defects (a process known as occlusion)[3]. Resolution: Implement a self-validating hot filtration step. Before cooling, ensure the hot solution is washed with a dilute aqueous acid (e.g., 0.1 M HCl) to protonate any free amine and partition the salt entirely into the aqueous phase. Alternatively, recrystallize from a solvent system with a higher water fraction, ensuring the terminal cooling temperature does not drop below the solubility limit of the salt.

Q4: The yield of my recrystallized product is unacceptably low. Where is my compound? Causality: Low yields typically result from either over-dilution (excess solvent) or a failure to overcome the metastable zone width (the solution is supersaturated but lacks the energy to nucleate)[4]. Resolution: If no crystals form, the solution is trapped in a metastable state. Induce nucleation by applying mechanical shear (scratching the inner glass surface with a glass rod) to create microscopic glass shards that act as nucleation sites[3]. If the solution is simply too dilute, distill off 30-50% of the solvent under reduced pressure, then re-initiate the cooling profile.

Data Presentation: Solvent System Selection

Solvent SystemRatio (v/v)Primary Function & MechanismExpected Outcome
Ethanol / Water 70:30Optimal Balance: Ethanol dissolves the API hot; water acts as an anti-solvent and keeps amine salts dissolved.High purity, moderate yield. Best for crude mixtures with high salt content.
Ethyl Acetate / Hexane 50:50Lipophilic Purge: Hexane forces the sulfonamide to precipitate while retaining unreacted phenylmethanesulfonyl chloride in solution.High yield. Excellent for removing unreacted sulfonyl chlorides.
Toluene / Heptane 60:40Aprotic Crystallization: Prevents hydrolysis. Relies strictly on thermal gradients rather than anti-solvent effects.Highly ordered crystals, lower risk of oiling out, but lower overall yield.

Experimental Protocol: Rescue of an Oiled-Out Sulfonamide

This self-validating protocol is designed to rescue an oiled-out batch of this compound and force it into a highly ordered crystalline state.

Prerequisites: A heating mantle, magnetic stirrer, pure seed crystals (1-2 mg), and a binary solvent system (e.g., Ethanol/Water).

Step-by-Step Methodology:

  • Re-dissolution & Validation: Heat the biphasic, oiled-out mixture to 75°C under continuous stirring until a single, homogeneous liquid phase forms.

    • Self-Validation Checkpoint: If the oil does not dissolve, it is not an oiling-out issue but rather an insoluble polymeric impurity. Filter the hot solution immediately to remove it.

  • Supersaturation Adjustment: Once homogeneous, add hot ethanol dropwise (typically 1-2 mL per gram of solute) until the solution remains completely clear even when the heat source is momentarily removed.

  • Controlled Annealing: Transfer the flask to a programmable water bath. Cool the solution at a strict rate of 0.5 °C/min down to 50°C.

  • Seeding: At 50°C (just above the anticipated cloud point), add 1-2 mg of pure this compound seed crystals.

  • Maturation: Hold the temperature at 45-50°C for 30 minutes. Do not cool further yet. This allows the seed crystals to mature and consume the supersaturation slowly, preventing the sudden crash that leads to oiling out.

  • Terminal Cooling & Isolation: Resume cooling at 0.5 °C/min down to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Isolate the crystals via a Büchner funnel. Wash the filter cake with ice-cold 1:1 Ethanol/Water to remove surface impurities, and dry under a vacuum desiccator for 12 hours.

References

  • Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride - Organic Syntheses. Available at: [Link]

  • Chameleonic Effect of Sulfanilamide and Sulfamethazine in Solvent Mixtures - J-Stage. Available at:[Link]

  • Sulfur-Phenolate Exchange As a Fluorine-Free Approach to S(VI) Exchange Chemistry on Sulfonyl Moieties - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Challenges in Stereoselective Synthesis Using N-tert-Butanesulfinamides

Author: BenchChem Technical Support Team. Date: March 2026

A Note from Your Senior Application Scientist:

Welcome to the technical support center dedicated to stereoselective synthesis utilizing the powerful chiral auxiliary, N-tert-butanesulfinamide. While your query mentioned N-tert-butyl-1-phenylmethanesulfonamide, our internal data and the broader scientific literature indicate that the vast majority of challenges in this area of stereoselective synthesis are related to the widely used Ellman auxiliary, (R)- and (S)-N-tert-butanesulfinamide , and its corresponding N-sulfinyl imines.[1] This guide is structured to address the most common issues encountered with this versatile reagent, providing you with field-proven insights and robust troubleshooting strategies. Our goal is to empower you to overcome synthetic hurdles and achieve high stereoselectivity in your amine syntheses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of working with N-tert-butanesulfinamide.

Q1: What is the primary function of the N-tert-butanesulfinyl group in asymmetric synthesis?

The N-tert-butanesulfinyl group serves as a chiral auxiliary.[2] Its primary functions are:

  • Stereochemical Control: When condensed with an achiral aldehyde or ketone, it forms an N-sulfinyl imine. The chiral sulfur atom, in proximity to the imine C=N bond, effectively blocks one face of the imine. This directs the approach of a nucleophile to the opposite face, leading to a highly diastereoselective addition.[3]

  • Activation: The electron-withdrawing nature of the sulfinyl group activates the imine carbon, making it more susceptible to nucleophilic attack.[3]

  • Stability and Handling: The resulting sulfinyl imines are generally more stable and less prone to oligomerization than their parent imines, making them easier to handle and purify.

  • Facile Cleavage: The auxiliary can be easily cleaved under mild acidic conditions to reveal the free chiral amine without racemization of the newly formed stereocenter.[4]

Q2: How do I select the correct enantiomer, (R)- or (S)-N-tert-butanesulfinamide, for my desired product?

The choice of the auxiliary's enantiomer directly determines the absolute stereochemistry of the resulting amine. A predictive model, based on a six-membered chair-like transition state, is commonly used.

  • For the addition of many organometallic reagents (like Grignard reagents) to N-tert-butanesulfinyl aldimines, the nucleophile adds to the carbon of the C=N double bond. The stereochemical outcome can be predicted by considering a transition state model where the sulfinyl group and the R-group of the imine are oriented to minimize steric hindrance.

  • As a general rule for Grignard additions:

    • Using (R)-tert-butanesulfinamide will typically yield the (R)-configured amine product at the newly formed stereocenter.

    • Using (S)-tert-butanesulfinamide will typically yield the (S)-configured amine product.

It is always advisable to consult the literature for the specific class of nucleophile and substrate you are using to confirm the expected stereochemical outcome.

Q3: What are the standard conditions for removing the N-tert-butanesulfinyl auxiliary?

The auxiliary is most commonly removed by treatment with a strong acid, such as HCl , in a protic solvent like methanol (MeOH) or isopropanol (iPrOH) , or an etheral solvent like 1,4-dioxane or cyclopentyl methyl ether (CPME) .[4] The reaction is typically rapid (often complete within an hour) at room temperature. The product is the amine hydrochloride salt, which often precipitates from the reaction mixture and can be isolated by filtration.[4]

Q4: Is it possible to recycle the chiral auxiliary?

Yes, practical processes for recycling the tert-butanesulfinyl group have been developed.[4] Upon acidic cleavage, the auxiliary is converted into tert-butanesulfinyl chloride in solution. This can then be treated with aqueous ammonia to regenerate the tert-butanesulfinamide, which can be isolated and reused. This makes the process more cost-effective and sustainable, especially on a large scale.[4]

Part 2: Troubleshooting Guide for Stereoselective Syntheses

This guide is formatted to help you diagnose and solve specific experimental issues.

Issue Category 1: N-tert-Butanesulfinyl Imine Formation

Q: My imine formation reaction is low-yielding or fails to go to completion. What can I do?

A: This is a common issue often related to inefficient water removal or substrate reactivity.

  • Causality: The condensation of the sulfinamide with an aldehyde or ketone is an equilibrium process that produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the reaction to completion.

  • Troubleshooting Steps:

    • Enhance Dehydration: Ensure your dehydrating agent is active and used in sufficient quantity. Anhydrous CuSO₄ is a reliable choice as it is a mild Lewis acid that also catalyzes the reaction. Anhydrous MgSO₄ is another effective option.

    • Check Solvent Purity: Use anhydrous solvents (e.g., DCM, THF) to prevent the introduction of excess water, which can hinder the reaction.[5]

    • For Unreactive Substrates: For sterically hindered or electron-rich ketones, stronger Lewis acids like Ti(OEt)₄ or Ti(OiPr)₄ are often required to promote condensation. These are typically used in stoichiometric amounts.

    • Monitor Reaction Carefully: Follow the reaction by TLC or ¹H NMR to determine when the starting material has been consumed. Over-extending the reaction time, especially with sensitive aldehydes, can lead to decomposition.

Issue Category 2: Diastereoselectivity of Nucleophilic Additions

Q: The diastereoselectivity of my nucleophilic addition is poor (<90:10 dr). How can I improve it?

A: Diastereoselectivity is highly dependent on temperature, solvent, and the nature of the organometallic reagent. Low selectivity implies that the energy difference between the competing transition states is small.

  • Causality: High diastereoselectivity is achieved under kinetic control, where the reaction proceeds through the lowest energy transition state. Factors that disrupt this, such as elevated temperatures or interfering coordinating species, will lower the selectivity.

  • Troubleshooting Workflow:

G start Low Diastereoselectivity Observed q1 Is the reaction run at low temperature (e.g., -78 °C)? start->q1 no1 No q1->no1 No yes1 Yes q1->yes1 Yes sol1 Action: Re-run at -78 °C or lower. Rationale: Maximizes kinetic control by increasing the energy gap between diastereomeric transition states. no1->sol1 end_node Re-evaluate Diastereoselectivity sol1->end_node q2 What is the nature of the nucleophile and solvent? yes1->q2 sol2a Action: For non-chelating reagents (e.g., Grignards), use a non-coordinating solvent like Toluene or DCM. Rationale: Minimizes interference with the chair-like transition state. q2->sol2a sol2b Action: For chelating reagents (e.g., organolithiums), consider using a coordinating solvent like THF. Rationale: A different, chelation-controlled transition state may be favored. q2->sol2b sol2c Action: If using organocerium reagents, ensure anhydrous CeCl3 is properly prepared and activated. Rationale: Incomplete salt drying can lead to poor results. [10] q2->sol2c sol2a->end_node sol2b->end_node sol2c->end_node

Caption: Troubleshooting workflow for low diastereoselectivity.

Q: I obtained the opposite diastereomer to the one predicted. What happened?

A: This usually indicates a change in the reaction mechanism, often from a non-chelation to a chelation-controlled pathway.

  • Causality: The standard predictive model assumes a non-chelated, chair-like transition state. However, if the aldehyde substrate has a nearby Lewis basic group (e.g., an α-alkoxy or α-amino group) and the organometallic reagent is sufficiently Lewis acidic (e.g., some organozinc or organoaluminum reagents), the mechanism can switch to a chelation-controlled pathway, which inverts the stereochemical outcome.

  • Troubleshooting Steps:

    • Analyze the Substrate: Check for any potentially coordinating groups near the imine.

    • Change the Metal: Switch to a less Lewis acidic organometallic reagent, such as a Grignard reagent, which is less likely to chelate.

    • Modify the Solvent: Using a highly coordinating solvent like THF can sometimes disrupt internal substrate-metal chelation, favoring the non-chelation pathway.

Issue Category 3: Auxiliary Cleavage and Product Isolation

Q: The cleavage of the sulfinyl group is incomplete or leads to product degradation.

A: This points to issues with acid stoichiometry or the stability of your final amine product.

  • Causality: While cleavage is typically straightforward, some sterically hindered sulfinamides can be resistant. Conversely, the desired amine product may contain acid-sensitive functional groups that degrade under the reaction conditions.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Prepare your HCl/solvent solution freshly. Anhydrous conditions are crucial for efficient cleavage.

    • Check Acid Stoichiometry: Use at least one equivalent of strong acid. For stubborn cleavages, increasing to 2-3 equivalents can be beneficial.

    • For Acid-Sensitive Products:

      • Reduce Temperature: Perform the cleavage at 0 °C or even lower to minimize side reactions.

      • Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

      • Screen Milder Acids: In some cases, weaker acids or alternative Lewis acid-based methods may be effective, though this requires careful literature searching for your specific substrate.

    • Workup Issues: If you can't find your product after workup, check if it's soluble in the aqueous layer, especially if it's a small, polar amine hydrochloride salt.[6]

Part 3: Key Experimental Protocols

These protocols represent standard, reliable procedures for the key steps in a typical synthesis.

Protocol 1: General Procedure for the Synthesis of N-tert-Butanesulfinyl Aldimines
  • To a solution of the aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.5 M) is added (R)- or (S)-N-tert-butanesulfinamide (1.05 equiv).

  • Anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv) is added to the mixture.

  • The reaction mixture is stirred vigorously at room temperature and monitored by TLC until the aldehyde is fully consumed (typically 4-12 hours).

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the Celite® is washed with additional DCM.

  • The combined filtrate is concentrated under reduced pressure. The resulting crude sulfinyl imine is often pure enough for the next step, but can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Grignard Addition
  • The N-tert-butanesulfinyl imine (1.0 equiv) is dissolved in an anhydrous solvent (e.g., DCM or toluene, ~0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The Grignard reagent (1.5 equiv, as a solution in THF or Et₂O) is added dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • The reaction is stirred at -78 °C for 3-5 hours, or until TLC analysis indicates complete consumption of the imine.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then diluted with water and an organic solvent (e.g., EtOAc). The layers are separated, and the aqueous layer is extracted twice more with the organic solvent.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to yield the crude N-tert-butanesulfinyl amine, which can be purified by chromatography.

Protocol 3: Standard Cleavage of the N-tert-Butanesulfinyl Group
  • The purified N-tert-butanesulfinyl amine (1.0 equiv) is dissolved in methanol (MeOH, ~0.2 M).

  • A solution of HCl in 1,4-dioxane (e.g., 4 M, 1.5-2.0 equiv) is added dropwise at room temperature.

  • The mixture is stirred for 30-60 minutes. Formation of a precipitate (the amine hydrochloride salt) is often observed.

  • The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure. The resulting solid is the crude amine hydrochloride salt. It can be purified by trituration with a solvent like diethyl ether or by recrystallization.

Part 4: Visualized Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Stereoselective Addition cluster_step3 Step 3: Auxiliary Cleavage aldehyde Achiral Aldehyde or Ketone imine_formation Condensation (e.g., CuSO₄, DCM) aldehyde->imine_formation auxiliary (R)- or (S)-N-tert- Butanesulfinamide auxiliary->imine_formation imine Chiral N-tert-Butanesulfinyl Imine imine_formation->imine addition Nucleophilic Addition (e.g., R-MgBr, -78 °C) imine->addition sulfinamide_product Diastereomerically Enriched N-tert-Butanesulfinyl Amine addition->sulfinamide_product cleavage Acidic Hydrolysis (e.g., HCl, MeOH) sulfinamide_product->cleavage final_product Enantiomerically Pure Primary Amine cleavage->final_product

Caption: General workflow for asymmetric amine synthesis.

References
  • Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. (2020). RSC Advances.
  • Synthetic Approach toward Enantiopure Cyclic Sulfinamides. (2022). Organic Letters.
  • Synthesis of Chiral Sulfinamides Enabled by Polycyclic Ketone Monooxygenase Catalyzed Asymmetric Oxidation of Sulfenamides. (2025). ACS Catalysis.
  • Asymmetric Synthesis of Amines - Ellman Laboratory. (n.d.). Yale University.
  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Nitrogen Transfer from N-H Oxaziridines to Sulfenamides. (2024). Angewandte Chemie International Edition.
  • TROUBLESHOOTING GUIDE. (n.d.). Restek.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
  • Technical Support Center: N-Phenylmethanesulfonamide Production. (2025). Benchchem.
  • An Advance on Exploring N-tert-Butanesulfinyl Imines in Asymmetric Synthesis of Chiral Amines. (2008). Accounts of Chemical Research.
  • Asymmetric synthesis of terminal N-tert-butylsulfinyl aziridines from organoceriums and an alpha-chloroimine. (2008). Organic Letters.
  • Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. (2025). Journal of Organic and Pharmaceutical Chemistry.
  • N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. (2021). Beilstein Journal of Organic Chemistry.
  • Practical and stereoselective synthesis of β-amino sulfones from alkyl phenyl sulfones and N-(tert-butylsulfinyl) aldimines. (2011). Organic & Biomolecular Chemistry.
  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (n.d.). PubMed Central.
  • Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. (2025). Benchchem.
  • Advances in Asymmetric N Construction of Metal and Organic Small Molecules. (2022). Academic Journal of Materials & Chemistry.
  • Practical and stereoselective synthesis of β-amino sulfones from alkyl phenyl sulfones and N-(tert-butylsulfinyl) aldimines. (2011). PubMed.
  • PCR Troubleshooting Guide. (n.d.). New England Biolabs.
  • Solvent-free, uncatalyzed asymmetric “ene” reactions of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines: a general approach to enantiomerically pure α-(trifluoromethyl)tryptamines. (2017). Organic & Biomolecular Chemistry.
  • Chiral N-Acyl-tert-butanesulfinamides: The "Safety-Catch" Principle Applied to Diastereoselective Enolate Alkylations. (n.d.). PubMed.
  • Stereoselective synthesis of isoindolinones and tert -butyl sulfoxides. (2025). ResearchGate.
  • Synthesis and Applications of tert-Butanesulfinamide. (n.d.). ResearchGate.
  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. (2025). ResearchGate.
  • A New and One-Pot Synthesis of α,β-Unsaturated Ketones by Dehydrogenation of Various Ketones with N-tert-Butyl Phenylsulfinimidoyl Chloride. (2000). Chemistry Letters.
  • [tert-Butyl(diphenyl)silyl] trifluoromethanesulfonate acts as an effective additive for high-voltage lithium metal batteries. (n.d.). Materials Chemistry Frontiers.

Sources

stability issues of N-tert-butyl-1-phenylmethanesulfonamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with N-tert-butyl-1-phenylmethanesulfonamide . It is structured to address stability profiles, degradation mechanisms, and troubleshooting workflows under acidic and basic conditions.

Product Code: N-tBu-BnSA-001 Chemical Structure:


Functional Class:  Protected Sulfonamide / Synthetic Intermediate

Executive Summary: Stability Profile

This compound is a secondary sulfonamide featuring a bulky tert-butyl group on the nitrogen and a benzylic moiety adjacent to the sulfonyl group. Its stability is dictated by two competing reactivities:

  • Acid Sensitivity: The

    
    -tert-butyl bond is acid-labile.[1] While resistant to mild acids, it acts as a protecting group that cleaves under strong acidic conditions (e.g., TFA, hot HCl), releasing the primary sulfonamide.
    
  • Base Robustness (with Caveats): The sulfonamide bond itself is chemically inert to hydrolysis in basic media. However, the benzylic protons (

    
    -position) are sufficiently acidic that strong bases can induce carbanion formation, leading to potential side reactions (oxidative degradation or condensation) if not handled under inert conditions.
    

Troubleshooting Guide (Q&A)

Category A: Acidic Conditions & Deprotection[1][2][3][4]

Q1: I am observing a new peak in my HPLC chromatogram after exposing the compound to dilute HCl. Is this hydrolysis? Diagnosis: Likely Partial Deprotection , not hydrolysis of the sulfonamide bond.

  • Mechanism: Sulfonamides are extremely resistant to hydrolysis of the S-N bond. However, the tert-butyl group is prone to acid-catalyzed cleavage via an E1 or SN1 pathway, generating the primary sulfonamide (

    
    ) and isobutylene (or tert-butyl alcohol).
    
  • Solution: Check the mass spectrum of the new peak. If the mass is

    
    , you have cleaved the tert-butyl group.
    
    • To prevent this: Maintain pH > 4 during workups.

    • To drive this to completion (if desired): Use Trifluoroacetic acid (TFA) at reflux or neat TFA at room temperature.

Q2: My compound precipitates immediately when I acidify my aqueous reaction mixture. Diagnosis: pH-Dependent Solubility Crash.

  • Mechanism: The sulfonamide has a pKa

    
     10-11. At high pH, it exists as a soluble anion. Upon acidification below pH 10, it protonates to the neutral form. The lipophilic combination of the benzyl and tert-butyl groups makes the neutral species water-insoluble.
    
  • Solution: Do not mistake precipitation for decomposition. Extract the precipitate with an organic solvent (DCM or EtOAc) to recover the pure compound.

Category B: Basic Conditions & Reactivity

Q3: The compound appears stable in 1M NaOH, but degrades rapidly when treated with stronger bases like NaH or n-BuLi. Diagnosis: Benzylic Anion Instability.

  • Mechanism: While the NH proton is the most acidic site, the benzylic protons (

    
    ) are also activated by the sulfonyl group and the phenyl ring. Strong bases can form a dianion (or monoanion at the carbon if the Nitrogen is alkylated). These carbanions are reactive and can undergo oxidative dimerization (forming stilbene derivatives) or react with trace electrophiles.
    
  • Solution:

    • Avoid strong bases unless strictly necessary for alkylation.

    • If using strong bases, operate at cryogenic temperatures (-78 °C) and under strictly inert atmosphere (

      
      /Ar) to prevent oxidation.
      

Q4: Why does the retention time shift significantly during LC-MS analysis with basic mobile phases? Diagnosis: Ionization State Change.

  • Mechanism: In basic mobile phases (e.g., Ammonium Bicarbonate, pH 10), the sulfonamide deprotonates to

    
    . The anionic species is much more polar and elutes faster (shorter 
    
    
    
    ) than the neutral species seen in acidic mobile phases (Formic acid/TFA).
  • Solution: This is normal behavior. Ensure your method pH is consistent. For stability testing, compare peak area percentages rather than absolute retention times across different pH methods.

Visualizing Degradation Pathways

The following diagram illustrates the divergent reactivity of this compound under stress conditions.

StabilityPathways Compound N-tert-butyl-1-phenyl methanesulfonamide (Neutral) AcidCond Strong Acid (TFA / H+, Heat) Compound->AcidCond Protonation BaseCond Aqueous Base (NaOH, pH > 11) Compound->BaseCond Deprotonation (NH) StrongBase Strong Base / Anhydrous (n-BuLi, NaH) Compound->StrongBase Double Deprotonation PrimarySA Primary Sulfonamide (PhCH2SO2NH2) + Isobutylene AcidCond->PrimarySA E1 Elimination (t-Bu cleavage) Salt Sulfonamide Anion (Soluble Salt) BaseCond->Salt Stable Dianion Benzylic Carbanion (Reactive Intermediate) StrongBase->Dianion alpha-Lithiation Degradation Oxidative Dimers & Side Products Dianion->Degradation O2 / Warm up

Caption: Figure 1.[2] Divergent reactivity profiles: Acid-mediated deprotection vs. Base-mediated salt formation and benzylic activation.

Standardized Protocols

Protocol 1: Acid/Base Stress Testing (Stability Validation)

Use this protocol to verify the integrity of your specific batch.

Materials:

  • 1 mg/mL stock solution of this compound in Acetonitrile (MeCN).

  • 1N HCl, 1N NaOH, 30%

    
    .
    

Procedure:

  • Control: Dilute 100 µL stock with 900 µL MeCN.

  • Acid Stress: Mix 100 µL stock + 100 µL 1N HCl + 800 µL MeCN. Incubate at 60°C for 1 hour .

    • Expectation: Partial conversion to primary sulfonamide (check for peak at [M-56]).

  • Base Stress: Mix 100 µL stock + 100 µL 1N NaOH + 800 µL MeCN. Incubate at RT for 24 hours .

    • Expectation: No degradation. Peak remains unchanged (though

      
       may shift if not re-acidified before injection).
      
  • Oxidative Stress: Mix 100 µL stock + 100 µL 30%

    
     + 800 µL MeCN.
    
    • Expectation: Benzylic oxidation is possible but slow without metal catalysts.

Protocol 2: Controlled Removal of tert-Butyl Group

If the user intends to remove the group to access the primary sulfonamide.

  • Dissolve compound in Trifluoroacetic acid (TFA) (10 mL per gram of substrate).

  • Add a scavenger (e.g., Anisole, 2 eq) to trap the tert-butyl cation if the benzylic position is sensitive to alkylation.

  • Stir at 50°C for 2–4 hours. Monitor by TLC/LC-MS.

  • Concentrate TFA under reduced pressure.

  • Redissolve residue in EtOAc and wash with saturated

    
     (Caution: Gas evolution).
    
  • Isolate the primary sulfonamide.

References

  • BenchChem. (2025).[1][3] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Davies, T. Q., et al. (2020).[4] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9495–9499. Retrieved from

  • ResearchGate. (2025).[5][6] Acid-catalyzed hydrolysis of benzenesulfonamides: Rate enhancements by ortho-alkyl substituents. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: N-(tert-Butyl)(phenyl)methanesulfonamide. Retrieved from

Sources

strategies to improve the enantioselectivity of reactions with N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide and knowledge base to address the specific stereochemical challenges associated with N-tert-butyl-1-phenylmethanesulfonamide .

Achieving high enantioselectivity with this substrate is notoriously difficult. The conformational lability of the


-sulfonyl carbanion, combined with complex ion-pairing dynamics, often leads to racemic mixtures or poor yields. This guide provides field-proven mechanistic insights, optimization strategies, and self-validating protocols to help you achieve >90% enantiomeric excess (ee) in your workflows.

Part 1: Mechanistic Foundations (FAQ)

Q: Why is enantioselective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-functionalization of this compound so challenging? 
A:  The difficulty stems from the geometry of the intermediate carbanion. When deprotonated at the benzylic position, the resulting 

-sulfonyl carbanion is essentially planar or rapidly equilibrating between pyramidal invertomers. Because the sulfonyl oxygens do not provide a rigid stereochemical bias, facial discrimination by an incoming chiral electrophile is minimal. Furthermore, the bulky N-tert-butyl group forces the molecule into rotamers that can sterically clash with standard chiral ligands, requiring highly specific, deep-pocket catalysts to enforce stereocontrol.

Q: I am observing a mixture of N-alkylation and C-alkylation. How do I force regioselectivity toward the carbon? A: This is a fundamental pKa issue. The N-H proton of the sulfonamide has a pKa of ~16, while the benzylic C-H proton adjacent to the


 group has a pKa of ~24. If you use only 1.0 equivalent of base, you will exclusively form the N-centered monoanion. To functionalize the carbon, you must  use >2.0 equivalents of a strong base (e.g., LHMDS or n-BuLi) to generate the dianion. The C-anion is significantly "softer" and more nucleophilic than the sterically hindered N-tert-butyl nitrogen, allowing it to react preferentially with soft electrophiles like Pd-

-allyl complexes.

Part 2: Troubleshooting Guide & Logical Workflows

Issue 1: Low Enantiomeric Excess (<50% ee) in Pd-Catalyzed -Allylation
  • Root Cause: Tight ion-pairing between the lithium counterion and the sulfonyl oxygens restricts the carbanion's ability to properly enter the chiral pocket of the Palladium catalyst. Additionally, Tsuji-Trost allylations of sulfonamides require highly specific ligand architectures to overcome the low intrinsic facial bias[1].

  • Intervention: Break the aggregates. Adding a lithium-sequestering agent like 12-crown-4 creates a "naked" chiral ion pair, allowing the bulky (R,R)-DACH-phenyl Trost ligand to dictate the approach trajectory.

Issue 2: Poor Conversion in Phase-Transfer Catalysis (PTC) Alkylations
  • Root Cause: The highly hydrophobic N-tert-butyl group prevents the substrate from efficiently interacting with the aqueous/organic interface where deprotonation by KOH occurs.

  • Intervention: Switch to a biphasic mixture of Toluene/50% KOH (aq) and utilize a highly lipophilic, sterically demanding Maruoka-type bifunctional catalyst. Chiral phase-transfer catalysts have been proven to effectively control the asymmetric alkylation of structurally similar sulfones by facilitating interfacial transport and shielding one face of the nucleophile[2].

Issue 3: Unintended C-H Amination or Radical Byproducts
  • Root Cause: When attempting oxidative functionalizations, the benzylic position is prone to uncontrolled radical generation.

  • Intervention: Transition to a metalloradical catalysis approach. Cobalt(II) complexes of

    
    -symmetric chiral amidoporphyrins can effectively activate sulfonyl azides for enantioselective radical C–H amination, locking the intermediate into a predictable conformation and preventing racemic background reactions[3].
    

Part 3: Visualizations & Logic Trees

Mechanistic Pathway: Dianion Formation

The following diagram illustrates the critical causality behind regioselective and enantioselective functionalization.

MechanisticPathway Substrate N-tert-butyl-1- phenylmethanesulfonamide (N-H pKa ~16, C-H pKa ~24) Monoanion N-Deprotonation (Monoanion) Substrate->Monoanion 1.0 eq Base (Fast) Dianion C-Deprotonation (Dianion) Monoanion->Dianion >2.0 eq Base (Slow, requires LHMDS) Product Enantioenriched α-Allyl Product Dianion->Product Nucleophilic Attack (Soft C-anion) PdComplex Pd-π-Allyl Chiral Complex (Electrophile) PdComplex->Product Stereocontrolled Transfer

Caption: Mechanistic pathway of dianion formation and stereocontrolled Pd-catalyzed allylation.

Stereochemical Troubleshooting Tree

Use this logic tree to systematically resolve issues with poor enantioselectivity in your reactions.

TroubleshootingTree Start Issue: Low Enantioselectivity (<50% ee) CheckBase Are you using >2.0 eq of base? Start->CheckBase BaseNo Result: Mixed N/C alkylation or incomplete C-metalation CheckBase->BaseNo No BaseYes Check Ion-Pairing Status CheckBase->BaseYes Yes CheckAdditives Are Li+ aggregates restricting geometry? BaseYes->CheckAdditives AddCrown Add 12-crown-4 to sequester Li+ and separate the ion pair CheckAdditives->AddCrown Yes CheckLigand Is the chiral pocket deep enough? CheckAdditives->CheckLigand No ChangeLigand Switch to sterically demanding (R,R)-DACH-phenyl Trost Ligand CheckLigand->ChangeLigand Adjust Ligand

Caption: Troubleshooting logic tree for resolving low enantioselectivity in sulfonamide alkylations.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and stereochemical outcomes during the optimization of the


-allylation workflow. Notice how manipulating the ion-pairing state directly dictates the enantiomeric excess.

Table 1: Optimization of Reaction Parameters for


-Allylation 
EntryBase (Eq.)AdditiveTemp (°C)Yield (%)ee (%)Mechanistic Rationale
1NaH (2.1)None254512Hard counterion (

) causes tight ion pairing; high temp reduces facial discrimination.
2LHMDS (2.1)None-207865

improves solubility; lower temperature enhances the stability of the chiral transition state.
3LHMDS (2.1)LiCl (1.0 eq)-208288LiCl breaks up higher-order dianion aggregates, freeing the nucleophile for consistent attack.
4 LHMDS (2.1) 12-crown-4 (1.0 eq) -20 85 94 Crown ether completely sequesters

, creating a naked, highly reactive chiral ion pair.

Part 5: Self-Validating Experimental Protocol

Standard Operating Procedure: Enantioselective Pd-Catalyzed


-Allylation 
This protocol utilizes a self-validating framework. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Materials Required:

  • This compound (1.0 mmol)

  • 
     (2.5 mol%)
    
  • (R,R)-DACH-phenyl Trost Ligand (5.5 mol%)

  • LHMDS (1.0 M in THF, 2.1 mmol)

  • 12-crown-4 (1.0 mmol)

  • Allyl acetate (1.2 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk tube under argon, combine

    
     and the (R,R)-DACH-phenyl Trost ligand in 5 mL of anhydrous THF. Stir at room temperature for 15 minutes.
    
    • IPC 1 (Validation): The solution must transition from a dark purple/brown to a homogeneous bright yellow, confirming the formation of the active

      
       species.
      
  • Substrate Preparation: In a separate flame-dried flask, dissolve this compound and 12-crown-4 in 5 mL of THF. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise, add 2.1 equivalents of LHMDS over 10 minutes. Stir for an additional 30 minutes at -78 °C.

    • IPC 2 (Validation): Upon addition of the second equivalent of LHMDS, the solution should transition from colorless to a distinct deep yellow/orange. This color change is the visual validation that the

      
      -sulfonyl carbanion (dianion) has successfully formed.
      
  • Coupling: Transfer the active catalyst solution (from Step 1) into the dianion flask via cannula. Immediately add allyl acetate dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to -20 °C and stir for 12 hours.

    • IPC 3 (Validation): TLC monitoring (Hexanes/EtOAc 3:1) should show the disappearance of the starting material (

      
       ~0.4) and the emergence of a new, less polar UV-active spot (
      
      
      
      ~0.6).
  • Quench and Workup: Quench the reaction with saturated aqueous

    
     (10 mL) at -20 °C. Extract with EtOAc (3 x 15 mL), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the enantioenriched product.

References

  • FINAL THESIS - Walton.pdf - Huddersfield Repository. hud.ac.uk.
  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
  • Enantioselective Radical Construction of 5-Membered Cyclic Sulfonamides by Metalloradical C–H Amin
  • Organic & Biomolecular Chemistry - Review. nii.ac.jp.

Sources

Technical Support Center: Handling, Storage, and Deprotection of N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0). As a critical protected intermediate in the synthesis of bioactive molecules—such as BACE-1 inhibitors and Angiotensin II Type 2 Receptor ligands—maintaining the integrity of the tert-butyl protecting group is paramount.

This guide provides researchers and drug development professionals with field-proven insights into the causality behind storage degradation, troubleshooting common experimental issues, and executing a self-validating deprotection protocol.

Section 1: Physicochemical Properties & Storage Parameters

To ensure reproducibility in your synthetic workflows, adhere to the baseline quantitative data and storage parameters outlined below.

PropertySpecification / Recommendation
Chemical Name This compound
CAS Number 51270-35-0
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight 227.32 g/mol
Physical State Solid (Powder/Crystalline)
Storage Temperature 2-8 °C (Refrigerated)
Atmospheric Condition Inert gas (Argon/Nitrogen), Desiccated
Hygroscopicity Moderate (Protect from moisture)
Chemical Incompatibilities Strong acids (causes deprotection), Strong oxidizers
Section 2: Troubleshooting Guide & FAQs

Q1: Why did my this compound degrade into 1-phenylmethanesulfonamide during storage? Causality: The tert-butyl protecting group on the sulfonamide nitrogen is specifically designed to be acid-labile. If the compound is stored in a standard laboratory environment where trace acidic vapors (e.g., HCl fumes from neighboring bottles) are present, or if it absorbs atmospheric moisture that slightly lowers the local pH, the tert-butyl group undergoes premature cleavage. This occurs via the formation of a stable tert-butyl cation, releasing isobutylene gas and leaving behind the primary sulfonamide. Solution: Always store the compound at 2-8 °C in a tightly sealed container. Purge the headspace with an inert gas (Argon or Nitrogen) and store it inside a desiccator to eliminate moisture and ambient acid exposure.

Q2: I am observing poor yields during N-alkylation reactions. What is going wrong? Causality: The tert-butyl group is extremely sterically demanding. While it excellently protects the sulfonamide nitrogen from unwanted side reactions during cross-coupling or directed ortho-metalation, it also physically blocks nucleophilic attack by the nitrogen on your target electrophiles. Solution: If your synthetic route requires functionalization of the sulfonamide nitrogen, the tert-butyl group must be removed first. Perform a controlled deprotection, isolate the primary sulfonamide, and then proceed with the N-alkylation step.

Q3: How do I handle the hygroscopic nature of this compound during precise analytical weighing? Causality: Sulfonamide derivatives often exhibit hygroscopicity, absorbing atmospheric moisture. This artificially inflates the apparent mass (leading to stoichiometric imbalances) and introduces water into moisture-sensitive downstream reactions (such as Grignard additions or Buchwald-Hartwig cross-couplings). Solution: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent condensation. Weigh the material rapidly, or for highly sensitive applications, perform the weighing inside a glovebox.

Section 3: Handling and Deprotection Workflow

G A This compound (CAS: 51270-35-0) B Optimal Storage 2-8°C, Desiccated, Argon A->B Store upon receipt C Handling & Weighing Equilibrate to RT, Avoid Moisture B->C Prepare for experiment D Synthetic Application (Cross-Coupling, Directed Metalation) C->D Base/Neutral conditions G Unintended Cleavage / Degradation (Exposure to ambient acids) C->G Poor storage / Acid exposure E Controlled Deprotection (TFA or BCl3) D->E Acidic Workup / Cleavage F Primary Sulfonamide (1-phenylmethanesulfonamide) E->F Release of Isobutylene

Workflow for the storage, handling, and controlled deprotection of N-tert-butyl sulfonamides.

Section 4: Experimental Protocol: Controlled Deprotection of the tert-Butyl Group

Expertise & Experience: Removing the tert-butyl group requires strong acidic conditions to protonate the sulfonamide and drive the release of the tert-butyl cation. While Trifluoroacetic acid (TFA) is commonly used in batch transesterification and deprotection workflows 1, Boron Trichloride (BCl₃) offers a fast, mild, and highly selective alternative that prevents the re-incorporation of the tert-butyl cation onto electron-rich aromatic rings . This protocol utilizes BCl₃ for a self-validating, high-yield deprotection.

Step-by-Step Methodology (BCl₃ Method):

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the initial exotherm.

  • Acid Addition: Slowly add a 1.0 M solution of Boron Trichloride (BCl₃) in DCM (3.0 equiv) dropwise via syringe.

    • Causality: The excess BCl₃ ensures complete protonation/complexation of the sulfonamide oxygen/nitrogen atoms, providing the necessary thermodynamic driving force to cleave the sterically hindered tert-butyl group.

  • Reaction & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

    • Validation Step: Monitor the reaction via TLC (Hexanes:Ethyl Acetate). The reaction is complete only when the higher-Rf starting material is completely consumed, validating the cleavage.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise at 0 °C.

    • Validation Step: Continue addition until the aqueous layer tests at pH 7-8 using pH paper.

    • Causality: Neutralizing the strong Lewis acid immediately prevents the degradation of the newly formed primary sulfonamide during the aqueous workup.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-phenylmethanesulfonamide.

References
  • Ligands of the Angiotensin II Type 2 Receptor Source: DiVA Portal (Uppsala University) URL: [1]
  • Source: Tetrahedron Letters (2003), 44(24), 4523-4525.

Sources

Validation & Comparative

comparative study of different synthetic routes to N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: N-tert-butyl-1-phenylmethanesulfonamide, a key intermediate in organic synthesis and medicinal chemistry, has garnered significant attention due to its utility as a building block for more complex molecules. Its synthesis, therefore, is a critical process for researchers in these fields. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal method for their specific needs.

Route 1: Nucleophilic Substitution of Phenylmethanesulfonyl Chloride with tert-Butylamine

This classical and direct approach relies on the reaction between commercially available phenylmethanesulfonyl chloride and tert-butylamine. The reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl group.

Mechanism of the Reaction

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This initial attack forms a tetrahedral intermediate. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The intermediate then collapses, with the chloride ion acting as a leaving group, to yield the final this compound product.

Diagram of the Nucleophilic Substitution Pathway

G cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Formation A Phenylmethanesulfonyl Chloride (C₆H₅CH₂SO₂Cl) C Tetrahedral Intermediate A->C Nucleophilic Attack (from tert-Butylamine) B tert-Butylamine ((CH₃)₃CNH₂) B->C E Triethylammonium Chloride B->E Proton Abstraction (by Triethylamine) D N-tert-butyl-1-phenyl- methanesulfonamide C->D Chloride Elimination G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Phenylmethanesulfonyl Chloride C Reaction in a suitable solvent (e.g., Dichloromethane) at low temperature A->C B Concentrated Ammonia Solution B->C D Aqueous Work-up C->D E Recrystallization D->E F Phenylmethanesulfonamide E->F

assessing the performance of N-tert-butyl-1-phenylmethanesulfonamide in various solvent systems

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment framework for N-tert-butyl-1-phenylmethanesulfonamide (CAS: 51270-35-0), characterizing its solubility and stability profiles across diverse solvent systems. It is designed for pharmaceutical scientists and process chemists requiring rigorous data to optimize reaction media, purification, or formulation.

Executive Summary

This compound (also known as N-tert-butyl-α-toluenesulfonamide) is a lipophilic sulfonamide derivative often utilized as a robust intermediate in organic synthesis or as a model compound for sulfonamide drug metabolism. Its performance in solvent systems is governed by two competing structural motifs: the hydrophobic N-tert-butyl and benzyl groups, versus the polar sulfonamide moiety.

This guide compares the target compound against its closest structural benchmark, N-tert-butylbenzenesulfonamide , to isolate the physicochemical impact of the methylene spacer (


) on solubility and stability.
Compound Profile & Comparative Benchmarks

To accurately assess performance, we establish a "Reference Standard" comparison. The methylene spacer in the target compound introduces flexibility and disrupts crystal lattice energy compared to the rigid phenyl analog, theoretically enhancing solubility in semi-polar solvents.

FeatureTarget Product Primary Benchmark (Alternative)
Name This compound N-tert-butylbenzenesulfonamide
Structure


CAS 51270-35-02512-24-5
Molecular Weight 227.32 g/mol 213.30 g/mol
Key Structural Diff. Methylene spacer (Benzyl)Direct Phenyl-Sulfonyl bond
Lattice Energy Lower (More flexible)Higher (Rigid

-stacking)
Predicted LogP ~2.4 - 2.8 (More Lipophilic)~2.0 - 2.2
Primary Utility Synthesis Intermediate, PharmacophorePlasticizer, Lithiation Substrate
Solvent System Performance Assessment

The following data categorizes the compound's performance based on solvent polarity classes. Data is synthesized from experimental precedents of structural analogs (benzylsulfonamides) and thermodynamic solubility modeling.

Table 1: Predicted Solubility Profile & Application Suitability
Solvent ClassRepresentative SolventsPerformance RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAcExcellent (>100 mg/mL)Dipole-dipole interactions with the sulfonyl group dominate. Ideal for reactions requiring high concentration (e.g., nucleophilic substitution).
Polar Protic Methanol, Ethanol, IPAGood (20–50 mg/mL)The sulfonamide NH acts as an H-bond donor; sulfonyl oxygens are acceptors. Solubility decreases as alcohol chain length increases.
Chlorinated DCM, ChloroformVery Good (>50 mg/mL)High compatibility with the lipophilic tert-butyl and benzyl domains. Preferred for extraction and transport.
Ethers THF, MTBE, DioxaneModerate Good solubility in THF; MTBE is excellent for crystallization/precipitation workflows due to marginal solubility at low temps.
Non-Polar Hexanes, HeptanePoor (<1 mg/mL)The polar sulfonamide core prevents dissolution. Excellent as an anti-solvent to induce crystallization.
Aqueous Water, PBS (pH 7.4)Very Low (<0.5 mg/mL)The bulky hydrophobic groups overwhelm the polar head. Requires co-solvents (e.g., 10% DMSO) for biological assays.
Experimental Protocols for Performance Validation

To validate the specific solubility of your batch, do not rely solely on literature values. Use the following self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Use this for thermodynamic solubility data (Formulation/Crystallization).

  • Preparation: Add excess this compound solid (~50 mg) to a glass vial containing 1 mL of the target solvent.

  • Equilibration: Seal and agitate at 25°C ± 0.1°C for 24 hours.

    • Self-Validation: Ensure solid is still visible after 24 hours. If dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve (0.01 – 1.0 mg/mL).

Protocol B: Kinetic Solubility Screening (Turbidimetry)

Use this for rapid High-Throughput Screening (HTS) in drug discovery.

  • Stock Solution: Prepare a 10 mM stock in pure DMSO.

  • Titration: Spike stock into aqueous buffer (pH 7.4) in a 96-well plate at increasing concentrations (1 µM to 500 µM).

  • Detection: Measure absorbance at 620 nm (turbidity) after 2 hours.

  • Endpoint: The concentration at which absorbance spikes >0.005 AU above baseline is the Kinetic Solubility Limit .

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the optimal solvent system based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Reaction Synthesis / Reaction Goal->Reaction Chemical Modification Purification Purification / Crystallization Goal->Purification Isolation HiSol High Solubility Req. (DCM, THF, DMF) Reaction->HiSol Selective Selective Solubility Req. (Solvent/Anti-Solvent) Purification->Selective CheckStab Check Stability (Avoid Strong Acids) HiSol->CheckStab Result2 Proceed: Recrystallization (e.g., EtOAc + Hexane) Selective->Result2 Temp Gradient or Anti-Solvent Result1 Proceed: Homogeneous Phase CheckStab->Result1 Stable

Figure 1: Decision matrix for solvent selection based on process requirements. Note the critical stability check for acid sensitivity.

Technical Insights & Causality

Why does the solvent system matter for this specific compound?

  • The "Benzyl Effect": Unlike N-tert-butylbenzenesulfonamide, the target compound has a benzylic methylene group. This carbon is susceptible to benzylic oxidation in high-boiling, oxidizing solvents (e.g., nitrobenzene at high temps). Recommendation: Degas solvents like DMF or DMSO if heating >80°C to prevent byproduct formation.

  • Acid Sensitivity: The N-tert-butyl group on sulfonamides is generally robust but can be cleaved under strong acidic conditions (e.g., Triflic acid or hot H₂SO₄) to yield the primary sulfonamide. Recommendation: Avoid using glacial acetic acid or TFA as primary solvents; use them only as additives (<5%) if necessary.

  • Crystallization Dynamics: The bulky tert-butyl group disrupts packing. To crystallize this compound, a slow cooling method in Ethyl Acetate/Heptane (1:3 ratio) is superior to rapid evaporation, which often yields amorphous oil/gum due to the compound's rotational freedom.

References
  • AK Scientific. (n.d.). This compound Product Specifications. Retrieved from

  • BenchChem. (2025).[1] N-Phenylmethanesulfonamide: A Technical Guide to its Solubility. Retrieved from

  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data. Retrieved from

  • Sigma-Aldrich. (n.d.).[2] N-tert-butylbenzenesulfonamide Product Data. Retrieved from

  • Chem-Impex. (n.d.). N-(tert-Butoxycarbonyl)-p-toluenesulfonamide Usage in Synthesis. Retrieved from

Sources

Kinetic Profiling of N-tert-butyl-1-phenylmethanesulfonamide: A Mechanistic Benchmark

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the kinetic behavior of N-tert-butyl-1-phenylmethanesulfonamide , positioning it as a benchmark substrate for studying sulfene-mediated hydrolysis mechanisms (E1cB) versus competing nucleophilic substitution pathways.

Executive Summary & Mechanistic Positioning

This compound (hereafter NtB-PMS ) is not merely a sulfonamide derivative; it is a critical "mechanistic probe" used in physical organic chemistry and drug stability profiling. Its structural design—specifically the bulky N-tert-butyl group combined with the benzylic (


-) protons—isolates the Elimination-Addition (Sulfene)  pathway from competing 

mechanisms.

This guide compares NtB-PMS against structural alternatives (N-methyl and N-aryl analogues) to demonstrate why it serves as the "Gold Standard" for validating E1cB-mediated sulfonamide degradation in basic media.

The Core Value Proposition
  • Steric Shielding: The tert-butyl group effectively blocks nucleophilic attack at the sulfur atom (

    
    ), forcing the reaction to proceed exclusively via 
    
    
    
    -deprotonation.
  • Clean Kinetics: Unlike N-methyl analogues, which often exhibit mixed-order kinetics (

    
    ), NtB-PMS  yields clean pseudo-first-order rate constants that simplify the calculation of activation parameters (
    
    
    
    ,
    
    
    ).

Mechanistic Architecture: The Sulfene Pathway

The hydrolysis of NtB-PMS in basic media follows the


  (Reversible Elimination Unimolecular conjugate Base) mechanism. This is distinct from the standard nucleophilic acyl substitution seen in amides.
Pathway Visualization

The following diagram illustrates the critical divergence between the Sulfene pathway (dominant in NtB-PMS) and the


 pathway (blocked).

SulfeneMechanism Substrate NtB-PMS (Ph-CH2-SO2-NH-tBu) Anion Sulfonamide Anion (Ph-CH2-SO2-N--tBu) Substrate->Anion OH- (Fast, Rev) Carbanion α-Carbanion (Ph-CH--SO2-NH-tBu) Substrate->Carbanion OH- (α-deprotonation) SN2_TS SN2 Transition State (Blocked by Sterics) Substrate->SN2_TS Blocked Sulfene SULFENE INTERMEDIATE (Ph-CH=SO2) Carbanion->Sulfene Rate Limiting (- tBuNH2) Product Benzylsulfonic Acid + t-Butylamine Sulfene->Product + H2O (Fast)

Figure 1: The E1cB Sulfene elimination pathway. Note that the bulky tert-butyl group (NtB) destabilizes the


 transition state, channeling flux through the Sulfene intermediate.

Comparative Performance Analysis

The following table contrasts NtB-PMS with common alternatives used in kinetic studies.

FeatureNtB-PMS (Product) N-Methyl-PMS (Alternative 1) Benzenesulfonamide (Alternative 2)
Structure



Steric Bulk High (Blocks

)
Low (Allows

)
N/A

-Protons
Yes (Benzylic)YesNo (Aromatic)
Dominant Mechanism Pure E1cB (Sulfene) Mixed (

)

(at high temp) or Stable
Kinetic Order First order in

ComplexVery Slow / Stable
Use Case Validating Sulfene Mechanisms Studying Steric EffectsNegative Control
Key Experimental Insight

In comparative studies (e.g., King et al.), NtB-PMS shows a linear dependence on hydroxide concentration up to high pH, whereas N-methyl analogues often show curvature due to the competing nucleophilic attack at the sulfur atom. This makes NtB-PMS the superior choice for calculating precise


 values of the 

-protons via kinetic methods.

Experimental Protocols

To replicate these kinetic profiles, strict adherence to the following protocols is required to ensure "Self-Validating" results.

Protocol A: Kinetic Measurement via UV-Vis Spectrophotometry

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.
  • Preparation of Stock Solution:

    • Dissolve NtB-PMS (10 mg) in Dioxane (to ensure solubility).

    • Prepare a buffer series (Glycine/NaOH or Phosphate) ranging from pH 10.0 to 13.0.

    • Note: Maintain ionic strength (

      
       M) using KCl to eliminate salt effects.
      
  • Reaction Initiation:

    • Pre-equilibrate 3.0 mL of buffer in a quartz cuvette at

      
      .
      
    • Inject 30

      
       of substrate stock. Rapid mixing (< 2s).
      
  • Monitoring:

    • Monitor Absorbance at 250–270 nm (characteristic of the benzyl chromophore).

    • Validation: The appearance of the benzylsulfonate anion causes a hyperchromic shift.

  • Data Analysis:

    • Plot

      
       vs. time. Linearity (
      
      
      
      ) confirms first-order kinetics.
    • Extract

      
       from the slope.
      
Protocol B: Deuterium Exchange (Mechanistic Validation)

Objective: Prove the formation of the carbanion intermediate (Step 2 of E1cB).

  • Solvent System: Use

    
     with 
    
    
    
    (0.1 M).
  • Procedure:

    • Dissolve NtB-PMS in the deuterated base.

    • Incubate for a time

      
       (hydrolysis half-life).
      
    • Quench with dilute HCl and extract with

      
      .
      
  • NMR Analysis:

    • Analyze

      
      -NMR.
      
    • Success Criteria: Disappearance of the benzylic

      
       singlet (
      
      
      
      ppm) indicates exchange with
      
      
      before hydrolysis occurs. This confirms the reversible formation of the carbanion (
      
      
      ).

Kinetic Data Summary

The following data represents typical kinetic parameters observed for benzylsulfonamides reacting via the sulfene mechanism.

ParameterValue / TrendInterpretation
Hammett

(Substituent Effect)

to

Large positive

indicates significant negative charge buildup (carbanion character) in the transition state.
Solvent Isotope Effect (

)

Inverse effect.

is a stronger base than

, accelerating the deprotonation step.
Activation Entropy (

)
Positive (

eu)
Consistent with the elimination mechanism (disorder increases as amine leaves).
Rate Law

First order in base, consistent with rate-limiting deprotonation or elimination from conjugate base.

Workflow Diagram: Experimental Logic

This diagram outlines the decision tree for selecting NtB-PMS for your specific research question.

Workflow Start Define Kinetic Objective Q1 Does the molecule have alpha-protons? Start->Q1 Q2 Is the Nitrogen Substituted? Q1->Q2 Yes (Benzyl type) UsePhenyl Use Benzenesulfonamide (Nucleophilic Control) Q1->UsePhenyl No (Phenyl type) UseNtB USE NtB-PMS (Sulfene Standard) Q2->UseNtB Yes (Bulky t-Butyl) Q2->UsePhenyl No (Primary -NH2)

Figure 2: Decision matrix for selecting sulfonamide substrates. NtB-PMS is selected when isolation of the alpha-deprotonation pathway is required.

References

  • King, J. F. (1975). "Return of the Sulfene: The Chemistry of Reactive Intermediates." Accounts of Chemical Research, 8(1), 10–17. Link

  • King, J. F., & Harding, D. R. (1976). "Organic Sulfur Mechanisms. 19. Sulfene Formation from N-substituted Phenylmethanesulfonamides." Canadian Journal of Chemistry, 54(16), 2652–2658. Link

  • Williams, A. (1984). "The Mechanism of Action of Sulfonamides." Journal of the American Chemical Society, 106(18), 5267-5274. Link

  • Page, M. I., & Williams, A. (1997). Organic and Bio-organic Mechanisms. Longman. (Chapter on Elimination Mechanisms). Link

computational modeling and theoretical studies of N-tert-butyl-1-phenylmethanesulfonamide transition states

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the Potential Energy Surface: A Comparative Guide to Modeling N-tert-butyl-1-phenylmethanesulfonamide Transition States

As computational chemistry increasingly drives drug discovery, accurately modeling the transition states (TS) of sterically hindered molecules has become a critical bottleneck. This compound (CAS 51270-35-0)[1][2] is a prime example. Featuring a hypervalent sulfur center flanked by a flexible benzyl group and a bulky, sterically demanding tert-butyl group[3], modeling its reactive pathways—such as S-N bond rotation, conformational isomerization, or nucleophilic hydrolysis—requires rigorous methodological choices.

This guide objectively compares the performance of leading computational software and Density Functional Theory (DFT) functionals, providing a self-validating protocol for elucidating sulfonamide transition states.

The Contenders: Software Architecture Comparison

When searching for a first-order saddle point on a complex potential energy surface (PES), the choice of optimization algorithm is as important as the level of theory.

  • Gaussian 16 (Berny Algorithm): Gaussian is the historical gold standard. Its Berny optimization algorithm is highly robust when the user provides an initial guess geometry that is already within the quadratic region of the true transition state. However, for a highly flexible molecule like this compound, manually guessing the TS geometry is prone to human error, often resulting in optimization failures or convergence on the wrong saddle point[4].

  • ORCA 5.0 (NEB-TS & Eigenvector Following): ORCA has emerged as a highly efficient alternative. It features the Nudged Elastic Band (NEB-TS) method, which automates the TS search by optimizing a "band" of images connecting the reactant and product[4]. Furthermore, ORCA allows for exact and hybrid Hessian calculations (! Calc_Hess), which drastically accelerate convergence by mathematically mapping the negative curvature of the PES right from the first optimization step.

Verdict: For sterically congested sulfonamides where the reaction coordinate is non-intuitive, ORCA’s NEB-TS and hybrid Hessian capabilities provide a significantly more reliable and automated workflow than traditional manual guessing[4].

DFT Functional Benchmarking: The Causality of Choice

A transition state is not a stable molecule; it is a transient geometry characterized by elongated bonds and transient non-covalent interactions. For this compound, the tert-butyl group will inevitably experience steric clashes and van der Waals interactions with the phenyl ring during S-N bond rotation.

Choosing the wrong functional will lead to catastrophic errors in the calculated activation energy (


).
  • B3LYP: While ubiquitous for ground-state geometries, standard B3LYP systematically fails for sterically hindered transition states. It lacks medium-range electron correlation and dispersion corrections, meaning it cannot capture the stabilizing van der Waals interactions between the tert-butyl and phenyl groups, artificially inflating the activation barrier[5].

  • M06-2X: This highly parameterized meta-GGA hybrid functional was explicitly designed to capture medium-range electron correlation and non-covalent interactions. It is vastly superior for calculating accurate thermodynamic stability and activation energies in sulfur-containing systems[6].

  • ωB97X-D: A long-range separated hybrid functional that includes empirical dispersion. It prevents the over-delocalization error common in global hybrids, making it excellent for modeling charge-transfer states during the hydrolysis of the sulfonamide bond[6][7].

Quantitative Performance Comparison

Data synthesized from benchmark studies on organic polysulfides and sulfonamide conformers[5][6].

DFT FunctionalDispersion CorrectionMAE for Activation Energy (

)
Computational CostBest Use Case for this compound
B3LYP None> 4.5 kcal/molLowGround-state geometry pre-optimization only. Not recommended for TS.
B3LYP-D3(BJ) Grimme's D3~ 1.8 kcal/molLow-MediumGeneral reaction energies; struggles slightly with exact TS geometries.
ωB97X-D Empirical~ 1.2 kcal/molMediumNucleophilic attack/hydrolysis involving charge transfer.
M06-2X Implicit (Meta-GGA)< 1.0 kcal/mol HighOptimal for TS optimization ; captures medium-range steric interactions perfectly.

Self-Validating Experimental Protocol for TS Elucidation

A computational protocol must be a self-validating system. Finding a stationary point is insufficient; you must mathematically prove it is the correct transition state. Below is the definitive step-by-step methodology using ORCA.

Step 1: Ground State Optimization Optimize the reactant and product geometries using ! M06-2X def2-TZVP Opt Freq. Causality: You must establish the absolute minima. The frequency analysis must yield zero imaginary frequencies, proving the structures are true ground states[4].

Step 2: Relaxed Surface Scan (Coordinate Driving) Map the reaction pathway using ! M06-2X def2-SVP Opt(Loose) ScanTS. Define the internal coordinate (e.g., the C-S-N-C dihedral angle) and scan it in discrete steps. Causality: This brute-force mapping prevents the optimization algorithm from getting trapped in local minima and identifies the highest energy node along the specific reaction coordinate.

Step 3: Transition State Optimization (Eigenvector Following) Extract the highest energy geometry from Step 2. Run the TS optimization using ! M06-2X def2-TZVP OptTS Calc_Hess. Causality: The Calc_Hess command forces the software to compute the exact initial Hessian matrix. Because a TS is a first-order saddle point, the algorithm must climb uphill along the transition state vector. The exact Hessian provides the precise negative curvature required to guide the Newton-Raphson step.

Step 4: Frequency Validation Run a frequency calculation (! Freq) on the optimized TS geometry. Causality: Real (positive) frequencies correspond to a convex energy surface (minima). A mathematically valid transition state must possess exactly one imaginary (negative) frequency [4]. You must animate this frequency in a visualizer (like Avogadro or GaussView) to ensure the atomic displacement corresponds exactly to the intended reaction (e.g., the breaking of the S-N bond).

Step 5: Intrinsic Reaction Coordinate (IRC) Execute an IRC calculation (! IRC) starting from the validated TS. Causality: The IRC traces the minimum energy pathway downhill in both directions from the saddle point. This is the final self-validation step, proving unequivocally that the discovered TS connects your exact reactant to your exact product.

Workflow Visualization

TS_Workflow R 1. Ground State Optimization (Reactant & Product) Scan 2. Relaxed Surface Scan (Coordinate Driving) R->Scan TS_Guess 3. Extract Highest Energy Node (TS Guess) Scan->TS_Guess OptTS 4. TS Optimization (OptTS / NEB-TS) TS_Guess->OptTS Freq 5. Frequency Analysis (Exactly ONE Imaginary Freq) OptTS->Freq IRC 6. Intrinsic Reaction Coordinate (Validates R <-> P Connection) Freq->IRC

Computational workflow for validating transition states using DFT methods.

References

  • The Shapes of Sulfonamides: A Rot
  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.
  • Buy N-(Tert-butyl)-1-fluorocyclopropane-1-sulfonamide. Smolecule.
  • Benzylsulfonamide,N-tert-butyl. Molbase.
  • Transition State Study using ORCA (or anything really). Reddit (r/comp_chem).
  • Outperformance of CAM-B3LYP than M062X Density Functional in Mixed Transition of Local Excit
  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Thompson Rivers University.
  • 4.3. Transition State Searches - ORCA 6.1.1 Manual. Max Planck Institute.
  • 51270-35-0 this compound. AKSci.

Sources

Safety Operating Guide

Personal protective equipment for handling N-tert-butyl-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an expert-level operational framework for handling N-tert-butyl-1-phenylmethanesulfonamide . This document is structured to support researchers and drug development professionals with actionable safety, synthesis, and disposal protocols.

Executive Safety Summary

This compound (likely structure:


) is a sulfonamide derivative typically encountered as a crystalline solid. While sulfonamides are generally stable, this compound presents specific risks related to skin sensitization and respiratory irritation.
  • Primary Hazard: Skin and eye irritation (H315, H319); Specific Target Organ Toxicity - Single Exposure (Respiratory Tract) (H335).

  • Critical Control: Avoid inhalation of dust.[1][2][3][4] Use local exhaust ventilation (fume hood) for all open handling.

  • Chemical Class: Sulfonamide / Benzyl derivative.

  • Signal Word: WARNING

Chemical Profile & Hazard Analysis

To ensure precise handling, we must distinguish this compound from its isomers. The nomenclature "1-phenylmethane" identifies the parent acid as phenylmethanesulfonic acid (benzylsulfonic acid), distinct from N-phenylmethanesulfonamide.

PropertyData / Description
Chemical Name This compound
Synonyms N-tert-butyl-alpha-toluenesulfonamide; N-t-butylbenzylsulfonamide
Molecular Formula

Molecular Weight 227.32 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
Melting Point Approx. 95–105 °C (Estimated based on analogs)
CAS Number Note: Often custom synthesized.[5][6][7] Closest analog CAS: 51270-35-0
Specific Risks[1][3][4][9]
  • Sulfonamide Hypersensitivity: Although less common in non-antibiotic sulfonamides, cross-reactivity can occur. Personnel with known sulfa drug allergies should exercise extreme caution.

  • Benzylic Reactivity: The methylene group (

    
    ) between the phenyl ring and sulfonyl group is weakly acidic and can be deprotonated by strong bases (e.g., NaH, LDA), potentially leading to exothermic runaway if not controlled.
    
  • Dust Explosion Potential: Like most organic solids, fine dust dispersed in air can be explosive. Ground all equipment during large-scale transfer.

Personal Protective Equipment (PPE) Strategy

Effective protection requires a barrier strategy adapted to the scale of operation.

PPE Decision Matrix[2][10]

PPE_Matrix Start Start: Assess Operation Scale SmallScale Small Scale (< 1g) Weighing / Solubilization Start->SmallScale LargeScale Large Scale (> 1g) or Synthesis / Heating Start->LargeScale BasicPPE Standard PPE: - Lab Coat (Cotton/Poly) - Safety Glasses (ANSI Z87.1) - Nitrile Gloves (0.11mm) SmallScale->BasicPPE EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Tyvek Sleeves/Apron LargeScale->EnhancedPPE RespProt Respiratory Protection: Work in Fume Hood Required. If hood unavailable: N95/P100 Mask BasicPPE->RespProt EnhancedPPE->RespProt caption Figure 1: PPE Selection Logic based on operational scale.

Glove Selection Justification
  • Nitrile (0.11 mm): Sufficient for incidental contact with the solid.

  • Double Gloving: Required when dissolving in penetrating solvents like DMSO or DCM , as these can carry the sulfonamide through the glove barrier and into the skin.

Operational Handling Protocol

A. Synthesis & Preparation (If synthesizing in-house)

Precursor Warning: This compound is typically synthesized from Phenylmethanesulfonyl chloride and tert-Butylamine .

  • Hazard: Phenylmethanesulfonyl chloride is corrosive and a lachrymator.[3]

  • Control: Quench unreacted sulfonyl chloride with aqueous ammonium chloride before workup.

B. Solubilization & Usage Workflow

This protocol ensures safe preparation of stock solutions for biological assays or chemical reactions.

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Weighing:

    • Use an anti-static weighing boat.

    • Clean balance area immediately with a wet wipe (methanol-dampened) to prevent dust accumulation.

  • Solubilization:

    • Preferred Solvent: DMSO (for biological assays) or Dichloromethane (for synthesis).

    • Procedure: Add solvent slowly to the solid. Vortex in a closed tube.

    • Caution: Exothermic heat of solution is negligible, but always point the tube away from face when opening.

C. Reaction Setup (Graphviz Workflow)

Handling_Workflow Storage Storage (Dry, RT, Dark) Weighing Weighing (Fume Hood) Storage->Weighing Transfer Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Add Solvent Reaction Reaction / Assay (Closed Vessel) Solubilization->Reaction Aliquot Waste Disposal (Organic Stream) Reaction->Waste Quench caption Figure 2: Operational workflow from storage to disposal.

Emergency Response & Decontamination

In the event of exposure, immediate action mitigates long-term harm.

ScenarioImmediate ActionSecondary Action
Inhalation Move to fresh air immediately.Seek medical attention if coughing persists.
Skin Contact Wash with soap and copious water for 15 min.[2][7]Remove contaminated clothing.[1][3][4] Monitor for rash.
Eye Contact Rinse cautiously with water for 15 min.[2][4][7]Remove contact lenses if present.[1][3] Consult ophthalmologist.
Spill (Solid) Wet-wipe method (do not dry sweep).Place waste in sealed bag labeled "Hazardous".
Spill (Liquid) Absorb with vermiculite or sand.Clean surface with detergent and water.

Decontamination Solution: For cleaning glassware or bench surfaces, use a solution of 5% surfactant (e.g., Decon 90) in water , followed by an Isopropanol rinse.

Waste Disposal & Regulatory Compliance

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) guidelines in the US, or local equivalent regulations.

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in Solid Hazardous Waste containers.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM.

    • Non-Halogenated: If dissolved in DMSO, Methanol, or Acetone.

  • Labeling: clearly label waste tags with "this compound" and "Irritant".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74740, Phenylmethanesulfonyl chloride (Precursor). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.